Product packaging for H-Cdp-ser-Gly-Phe-Leu-Thr-OH(Cat. No.:)

H-Cdp-ser-Gly-Phe-Leu-Thr-OH

Cat. No.: B10849025
M. Wt: 741.8 g/mol
InChI Key: OCIDAPABHMBEIS-VVPQYXBXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

H-Cdp-ser-Gly-Phe-Leu-Thr-OH is a synthetic oligopeptide with the chemical formula C36H51N7O10 . It features a cyclodipeptide (Cdp) scaffold, a class of compounds recognized as diverse chemical scaffolds that show a broad range of bioactivities relevant for medicine, agriculture, and material sciences . Cyclodipeptides are biosynthesized in nature by enzymes such as non-ribosomal peptide synthetases (NRPSs) or cyclodipeptide synthases (CDPSs), which assemble and tailor amino acid side chains to access a wide chemical and functional diversity . As a research tool, this compound is of significant interest for exploring the structure-activity relationships of peptide-based biomolecules. Potential research applications include investigating its role as a precursor for novel therapeutics, studying its interaction with biological systems, and engineering biosynthetic pathways for its production. The development of efficient, green biosynthesis strategies for such short oligopeptides is a key focus in sustainable chemistry, aiming to overcome the limitations of conventional chemical synthesis . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the scientific literature for the latest findings on this and related cyclodipeptides.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H51N7O10 B10849025 H-Cdp-ser-Gly-Phe-Leu-Thr-OH

Properties

Molecular Formula

C36H51N7O10

Molecular Weight

741.8 g/mol

IUPAC Name

(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(4-carbamoyl-2,6-dimethylphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoic acid

InChI

InChI=1S/C36H51N7O10/c1-18(2)11-26(35(51)43-30(21(5)45)36(52)53)41-34(50)27(14-22-9-7-6-8-10-22)40-29(46)16-39-33(49)28(17-44)42-32(48)25(37)15-24-19(3)12-23(31(38)47)13-20(24)4/h6-10,12-13,18,21,25-28,30,44-45H,11,14-17,37H2,1-5H3,(H2,38,47)(H,39,49)(H,40,46)(H,41,50)(H,42,48)(H,43,51)(H,52,53)/t21-,25+,26+,27+,28+,30+/m1/s1

InChI Key

OCIDAPABHMBEIS-VVPQYXBXSA-N

Isomeric SMILES

CC1=CC(=CC(=C1C[C@@H](C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)N)C)C(=O)N

Canonical SMILES

CC1=CC(=CC(=C1CC(C(=O)NC(CO)C(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)O)N)C)C(=O)N

Origin of Product

United States

Synthetic Methodologies for H Cdp Ser Gly Phe Leu Thr Oh and Its Analogues

Solid-Phase Peptide Synthesis (SPPS) Strategies for the Ser-Gly-Phe-Leu-Thr Oligopeptide Segment

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone in the creation of the Ser-Gly-Phe-Leu-Thr oligopeptide backbone. bachem.com This method involves the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble polymer resin. bachem.combiosynth.com The key advantage of SPPS lies in the simplified purification process, as excess reagents and by-products can be easily washed away by filtration while the peptide remains attached to the solid support. bachem.comneulandlabs.com

Selection of Appropriate Protecting Group Strategies (e.g., Fmoc/Boc Chemistry)

To ensure the correct sequence and prevent unwanted side reactions, temporary protecting groups are used to block the reactive N-terminus of each amino acid. thermofisher.combiosynth.com The two most prevalent strategies are Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) chemistry. americanpeptidesociety.org

The Fmoc strategy is widely favored in modern peptide synthesis due to its mild deprotection conditions. thermofisher.comamericanpeptidesociety.org The Fmoc group is base-labile and can be removed using a mild base like piperidine (B6355638) in a suitable solvent, which minimizes the risk of damaging the peptide chain. americanpeptidesociety.orgcreative-peptides.com This makes it particularly suitable for the synthesis of longer and more complex peptides. americanpeptidesociety.org Side-chain protecting groups in Fmoc chemistry are typically acid-labile, based on tert-butyl (tBu), and are removed at the end of the synthesis using a relatively mild acid like trifluoroacetic acid (TFA). thermofisher.combiosynth.com

The Boc strategy , one of the original methods in SPPS, utilizes an acid-labile Boc group for N-terminal protection, which is removed with a moderately strong acid such as TFA. americanpeptidesociety.orgpeptide.com The side-chain protecting groups are typically based on benzyl (B1604629) (Bzl) and require a strong acid, like hydrogen fluoride (B91410) (HF), for their removal. thermofisher.combiosynth.com While the harsher conditions can sometimes lead to peptide degradation, the Boc strategy remains valuable for synthesizing certain sequences, especially those prone to issues under the basic conditions of Fmoc chemistry. americanpeptidesociety.org

The choice between Fmoc and Boc chemistry depends on the specific peptide sequence and the desired final product. americanpeptidesociety.org For the Ser-Gly-Phe-Leu-Thr segment, the presence of serine and threonine, which have hydroxyl side chains, requires careful selection of compatible protecting groups to prevent side reactions. nih.govekb.eg

Table 1: Comparison of Fmoc and Boc Protecting Group Strategies

FeatureFmoc ChemistryBoc Chemistry
N-terminal Protecting Group 9-fluorenylmethyloxycarbonyl (Fmoc)tert-butyloxycarbonyl (Boc)
Deprotection Condition Mild base (e.g., piperidine) americanpeptidesociety.orgcreative-peptides.comModerate to strong acid (e.g., TFA, HF) thermofisher.comamericanpeptidesociety.org
Side-chain Protecting Groups Acid-labile (e.g., tBu) thermofisher.comStrong acid-labile (e.g., Bzl) thermofisher.com
Advantages Mild conditions, high yield, suitable for long peptides. thermofisher.comamericanpeptidesociety.orgUseful for base-sensitive sequences. americanpeptidesociety.org
Disadvantages Potential for side reactions like aspartimide formation with certain sequences. nih.govHarsher deprotection conditions can degrade the peptide. americanpeptidesociety.org

Optimization of Resin Coupling and Cleavage Procedures

The success of SPPS also hinges on the choice of resin and the efficiency of coupling and cleavage steps. The resin acts as the solid support to which the first amino acid is attached. biosynth.com The properties of the resin, such as its swelling capacity in different solvents, are crucial for the accessibility of the growing peptide chain. biosynth.com

Coupling is the process of forming a peptide bond between the free N-terminus of the resin-bound peptide and the incoming protected amino acid. This step is facilitated by activating agents. peptide.com After each coupling and deprotection cycle, thorough washing is essential to remove any unreacted materials. peptide.com

Cleavage is the final step where the completed peptide is detached from the resin. peptide.com The choice of cleavage reagent depends on the type of resin and the protecting groups used. For instance, in Fmoc-based synthesis with tBu side-chain protection, a TFA "cocktail" is often used to cleave the peptide from the resin and simultaneously remove the side-chain protecting groups. thermofisher.com

Solution-Phase Synthesis Approaches for H-Cdp-Ser-Gly-Phe-Leu-Thr-OH Fragments

Solution-phase synthesis, also known as liquid-phase synthesis, is a traditional method that offers advantages for producing large quantities of peptides and can be more cost-effective for scalable production. neulandlabs.com It is particularly useful for synthesizing peptide fragments that can later be joined together. nih.gov

Challenges and Solutions in Fragment Purification and Coupling Efficacy

A significant challenge in solution-phase synthesis is the purification of the intermediate peptide fragments after each coupling step. nih.gov Chromatography is often required to separate the desired product from unreacted starting materials and by-products, which can be time-consuming and generate waste. nih.gov To address this, researchers have developed methods that use reagents which form by-products that are easily removed by extraction or evaporation, thereby minimizing the need for chromatography. nih.gov

Ensuring high coupling efficacy without racemization (loss of stereochemical integrity) at the C-terminal amino acid of the fragment is another critical challenge. rsc.org Specialized coupling reagents and strategies, such as the O-acyl isopeptide method, have been developed to facilitate racemization-free segment condensation. rsc.org

Hybrid Solid-Phase and Solution-Phase Synthetic Protocols for Complex Peptide Constructs

A hybrid approach combines the strengths of both solid-phase and solution-phase synthesis. neulandlabs.comcblpatras.gr This strategy typically involves synthesizing protected peptide fragments using the efficient SPPS method. cblpatras.grgoogle.com These fragments are then cleaved from the resin while keeping their side-chain protecting groups intact. cblpatras.gr Finally, these purified fragments are coupled together in solution to yield the final peptide. cblpatras.grgoogle.com

Strategies for the Introduction and Modification of the "Cdp" Moiety

The synthesis and modification of complex peptides such as this compound, which features an N-terminal cyclodipeptide (CDP) moiety, require specialized chemical and biocatalytic strategies. The CDP, also known as a 2,5-diketopiperazine (DKP), is a six-membered ring formed from two amino acids. encyclopedia.pubitjfs.com This rigid scaffold imparts unique conformational properties and increased resistance to enzymatic degradation, making it a desirable feature in peptide drug design. itjfs.comitjfs.comresearchgate.net The following sections detail methodologies for incorporating the CDP structure and performing subsequent modifications.

Methodologies for Incorporating Cyclodipeptide (CDP)-Derived Structures at the N-terminus

The incorporation of a CDP unit at the N-terminus of a peptide chain is a critical step in the synthesis of hybrid peptides like this compound. This is typically achieved not by coupling a pre-formed CDP, but by inducing the cyclization of the first two amino acid residues of a linear peptide precursor. Methodologies can be broadly categorized into chemical synthesis (solution-phase and solid-phase) and non-enzymatic cyclization.

Chemical synthesis approaches generally involve the initial assembly of a linear peptide. In solution-phase synthesis, a dipeptide ester can undergo intramolecular cyclization under thermal conditions, often by refluxing in high-boiling point solvents like toluene. mdpi.com A more controlled and widely used method is solid-phase peptide synthesis (SPPS). In a typical SPPS protocol for generating an N-terminal CDP, the linear peptide (e.g., Xaa-Yaa-Ser-Gly-Phe-Leu-Thr-OH) is assembled on a solid support. The cyclization step is prompted by the removal of the N-terminal protecting group of the dipeptide segment (Xaa-Yaa), which allows the free amine to nucleophilically attack the activated ester linkage of the second residue, leading to the formation of the diketopiperazine ring and cleavage from the subsequent peptide chain if the linkage is labile enough, or as a deliberate final step. itjfs.com The proline residue, due to the conformational constraints it imposes, often facilitates the necessary cis-conformation of the peptide bond, promoting efficient cyclization. mdpi.com

Non-enzymatic cyclization can also occur spontaneously, particularly when the N-terminal portion of a peptide is subjected to heat or specific pH conditions during processing or storage. itjfs.com For instance, the N-terminal dipeptide sequence of a longer peptide can undergo intramolecular condensation to form a CDP, releasing the rest of the peptide chain. itjfs.com This process is influenced by the specific amino acid residues involved and the local chemical environment.

Synthesis StrategyDescriptionKey Features
Solution-Phase Cyclization A linear dipeptide ester is cyclized in a high-boiling solvent under reflux conditions. mdpi.comInvolves thermal induction; suitable for large-scale synthesis but may lack control for complex peptides.
Solid-Phase Synthesis (SPPS) A linear peptide is built on a solid resin. The N-terminal protecting group is removed, inducing intramolecular cyclization of the first two residues to form the CDP. itjfs.comHighly controlled, allows for purification at each step, but can be complex.
Non-Enzymatic Cyclization Spontaneous cyclization of N-terminal dipeptide residues in a linear peptide, often promoted by heat or specific pH. itjfs.comCan be an unintended side reaction; less controlled than synthetic methods.

Exploration of N-Alkylation and Other Site-Specific Post-Synthetic Modifications

Post-synthetic modifications of the CDP moiety are crucial for diversifying the structure and modulating the biological activity of the final peptide conjugate. These modifications can be introduced chemically or, more commonly, through the action of specialized "tailoring" enzymes found in natural biosynthetic pathways. mdpi.comnih.gov

N-Alkylation , particularly N-methylation, is a key modification that can significantly enhance metabolic stability and improve cell permeability. encyclopedia.pub Chemically, N-alkylation can be challenging to perform site-specifically on a complex peptide. However, in biosynthetic systems, N-methyltransferase domains are often integrated into non-ribosomal peptide synthetase (NRPS) modules to methylate specific amino acids before or during peptide assembly. mdpi.com N-alkylation of the second amino acid from the N-terminus has been shown to favor the cis-amide bond conformation, which can facilitate the cyclization process to form the DKP ring. researchgate.net

Beyond N-alkylation, a wide array of other modifications can be installed on the CDP scaffold by tailoring enzymes. These enzymes are typically encoded within the same biosynthetic gene cluster as the core CDP-synthesizing enzyme (NRPS or CDPS). nih.govnih.gov They introduce functional groups that are often essential for the compound's biological function. nih.gov

The table below summarizes common post-synthetic modifications catalyzed by tailoring enzymes on CDP scaffolds.

Modification TypeEnzyme ClassFunction & Example
Oxidation/Dehydrogenation Oxidoreductases (e.g., P450s, FAD-dependent oxidases)Introduce double bonds or hydroxyl groups. A cyclic dipeptide oxidase (CDO) is responsible for the conversion of cyclo(L-Phe-L-Leu) to the antibiotic albonoursin (B1666814) [cyclo(ΔPhe-ΔLeu)]. mdpi.comresearchgate.net
Methylation Methyltransferases (C-, N-, O-methyltransferases)Add methyl groups to carbon, nitrogen, or oxygen atoms, altering steric and electronic properties. mdpi.comnih.gov
Prenylation PrenyltransferasesAttach isoprenoid moieties, commonly to tryptophan-containing CDPs in fungal pathways, which can enhance membrane association. mdpi.com
Hydrolysis Hydrolases (e.g., α/β-hydrolases)Cleave specific bonds within the CDP or its side chains. nih.gov
Acylation Acyl-CoA TransferasesTransfer acyl groups to the CDP scaffold, adding diversity. nih.gov

These enzymatic modifications can be harnessed in chemoenzymatic or whole-cell biosynthesis approaches to generate novel and structurally complex CDP-peptide analogues. mdpi.comnih.gov

Biocatalytic and Enzymatic Synthesis Approaches for Related Peptidic Scaffolds

The biosynthesis of cyclodipeptides in nature provides a powerful blueprint for developing biocatalytic strategies. Two distinct families of enzymes are responsible for creating the CDP core: non-ribosomal peptide synthetases (NRPSs) and cyclodipeptide synthases (CDPSs). researchgate.netmdpi.comnih.gov

Non-Ribosomal Peptide Synthetases (NRPSs) are large, modular mega-enzymes primarily found in fungi and some bacteria. mdpi.compnas.org Each module is responsible for recognizing, activating (via an adenylation or A-domain), and incorporating a specific amino acid. The growing peptide chain is tethered to a peptidyl carrier protein (PCP or T-domain) and passed between modules. The final step often involves a thioesterase (TE) domain, which catalyzes the release of the peptide, frequently through intramolecular cyclization to form products like CDPs. mdpi.compnas.org

Cyclodipeptide Synthases (CDPSs) represent a more recently discovered and streamlined pathway, primarily found in bacteria. anr.frnih.gov Unlike the large NRPSs, CDPSs are smaller, single-domain enzymes. nih.gov They catalyze CDP formation via a "ping-pong" mechanism, using two different aminoacyl-tRNAs (aa-tRNAs) as substrates. nih.govnih.gov The first aa-tRNA transfers its amino acid to a catalytic serine residue on the enzyme, forming a covalent intermediate. This is followed by the binding of the second aa-tRNA and subsequent peptide bond formation and cyclization to release the final CDP product. nih.gov This direct use of aa-tRNAs provides a link between primary (protein synthesis) and secondary metabolism. researchgate.net

The understanding of these enzymatic systems opens avenues for biocatalytic production. Strategies include:

Enzyme Immobilization: To improve the stability and reusability of enzymes like CDPSs for industrial-scale biocatalysis, they can be immobilized on solid supports such as chitosan (B1678972) beads or biochar. acs.org

Engineered Enzymes: The substrate specificity of CDPSs can be altered through active site remodeling and protein engineering. This allows for the incorporation of non-canonical amino acids into the CDP scaffold, leading to the synthesis of novel bioactive compounds. nih.govchemrxiv.org

Chemo-enzymatic Synthesis: This approach combines chemical and enzymatic steps. For example, proteases can be used in reverse under specific conditions (thermodynamically or kinetically controlled) to synthesize dipeptides, which can then be chemically cyclized to form CDPs. nih.gov

The table below compares the key features of the two primary enzymatic pathways for CDP synthesis.

FeatureNon-Ribosomal Peptide Synthetases (NRPS)Cyclodipeptide Synthases (CDPS)
Enzyme Structure Large, multi-domain, modular enzymes. pnas.orgSmall, single-domain enzymes. nih.gov
Substrate(s) ATP-activated amino acids. mdpi.comAminoacyl-tRNAs (aa-tRNAs). anr.frnih.gov
Mechanism Assembly-line logic with tethered intermediates. nih.govPing-pong mechanism with a covalent enzyme intermediate. nih.gov
Typical Organisms Fungi, some bacteria. mdpi.comresearchgate.netBacteria, some archaea. researchgate.net
Potential for Engineering Domain swapping is complex but possible.Active site mutagenesis is effective for altering substrate scope. nih.govchemrxiv.org

Advanced Structural Elucidation and Conformational Dynamics of H Cdp Ser Gly Phe Leu Thr Oh

Primary Sequence Verification and Absolute Stereochemical Assignment

The foundational step in characterizing any peptide is the unambiguous verification of its primary structure—the linear sequence of amino acid residues—and the determination of the absolute stereochemistry of each chiral center.

For H-Cdp-Ser-Gly-Phe-Leu-Thr-OH, the primary sequence is composed of a non-standard N-terminal residue, designated as Cdp, followed by five standard amino acids: Serine, Glycine (B1666218), Phenylalanine, Leucine, and Threonine. The "H-" at the N-terminus and "-OH" at the C-terminus indicate a free amine and a free carboxylic acid group, respectively. Verification of this sequence would be experimentally achieved using tandem mass spectrometry (MS/MS). This technique involves ionization of the peptide followed by fragmentation at the peptide bonds, producing a spectrum of fragment ions from which the sequence can be deduced.

The absolute stereochemistry of the chiral amino acids (Ser, Phe, Leu, Thr) is crucial for the peptide's three-dimensional structure and function. In naturally occurring peptides, these amino acids are almost exclusively in the L-configuration. jaypeedigital.com This would be confirmed experimentally by hydrolyzing the peptide into its constituent amino acids and analyzing the hydrolysate using chiral chromatography or by employing advanced NMR spectroscopic methods on the intact peptide. researchgate.net

The identity and stereochemistry of the "Cdp" residue require specific attention. "Cdp" is not one of the 20 common proteinogenic amino acids. In peptide chemistry literature, it can denote various moieties, such as a cyclodipeptide fragment or a modified proline derivative like 4-carboxamidopiperidine. itjfs.comnih.gov Its precise structure would need to be elucidated using a combination of high-resolution mass spectrometry to determine its elemental composition and 2D-NMR techniques (e.g., COSY, HSQC, HMBC) to establish its covalent framework and stereochemical configuration.

Table 1: Amino Acid Composition and Key Properties of this compound Note: Properties for the non-standard residue "Cdp" are dependent on its specific, unconfirmed structure and are therefore not listed.

Residue Abbreviation Type Molecular Weight (g/mol) Key Structural Feature
Cdp Cdp Non-standard Variable To be determined
Serine Ser / S Polar, uncharged 105.09 Hydroxyl group
Glycine Gly / G Nonpolar, aliphatic 75.07 A-chiral, flexible backbone
Phenylalanine Phe / F Aromatic, nonpolar 165.19 Phenyl group
Leucine Leu / L Nonpolar, aliphatic 131.17 Isobutyl side chain
Threonine Thr / T Polar, uncharged 119.12 Secondary hydroxyl group

Secondary Structure Analysis of this compound

The secondary structure describes the local, ordered conformations of the peptide backbone, primarily stabilized by hydrogen bonds. For a short peptide like this compound, these structures are typically transient in solution, existing as an ensemble of conformations.

The propensity of a peptide sequence to adopt α-helical or β-sheet conformations can be predicted by analyzing the intrinsic preferences of its constituent residues. Leucine is a known strong helix-former, while Phenylalanine also has a moderate helical propensity. oatext.com Conversely, Glycine is considered a helix-breaker due to its high conformational flexibility. nih.gov The β-branched nature of Threonine can destabilize α-helical structures. Serine has a more neutral propensity.

Given this mixed composition, it is unlikely that this short hexapeptide would form a stable α-helix in aqueous solution. nih.gov However, the sequence does possess a propensity for β-sheet formation, a common structural motif in peptide aggregates. mdpi.com The alternation of polar (Ser, Thr) and nonpolar (Phe, Leu) residues can favor the formation of amphipathic β-strands, which can then assemble into larger β-sheets.

Table 2: Predicted Secondary Structure Propensities of the Amino Acid Residues Based on Chou-Fasman parameters. Higher values indicate a stronger propensity.

Amino Acid P(α-helix) P(β-sheet) P(β-turn)
Serine (Ser) 0.77 0.75 1.43
Glycine (Gly) 0.57 0.75 1.56
Phenylalanine (Phe) 1.13 1.38 0.60
Leucine (Leu) 1.21 1.30 0.59
Threonine (Thr) 0.83 1.19 0.96

While the outline mentions proline, this peptide contains Glycine, which plays a critical role in secondary structure, particularly in β-turns. β-turns are structures that reverse the direction of the polypeptide chain, and they are crucial for the folding of larger proteins and the formation of cyclic or compact peptide structures.

Glycine's lack of a side chain gives it a high degree of conformational freedom, allowing it to adopt backbone dihedral angles (φ, ψ) that are sterically hindered for other amino acids. nih.gov This flexibility makes it a highly favored residue in β-turns, especially at positions where sharp turns are required. nih.govresearchgate.net In the context of this compound, the Glycine residue at position 3 could facilitate the formation of a turn, allowing the peptide to adopt a more compact or folded conformation, which could be a precursor to self-assembly.

Regarding helical stability, as mentioned, Glycine acts as a destabilizing agent due to the entropic cost of confining its flexible backbone to the rigid helical conformation. nih.gov Therefore, its presence in the center of the sequence strongly disfavors the formation of a continuous α-helix.

Tertiary and Quaternary Structural Characterization

A short, linear peptide like this compound is unlikely to possess a stable, globular tertiary structure in solution akin to a large protein. Instead, it will explore a vast conformational space, existing as a dynamic ensemble of interconverting structures.

A comprehensive analysis of its three-dimensional folding would involve characterizing this ensemble. This can be achieved through a combination of NMR spectroscopy and computational methods like molecular dynamics (MD) simulations. NMR can provide distance restraints and dihedral angle information that, when used in conjunction with MD, can generate models of the most populated conformations in solution.

Molecular packing analysis becomes relevant in the solid state. If the peptide can be crystallized, X-ray crystallography can reveal its precise three-dimensional structure and how individual molecules pack together in the crystal lattice. wisc.edu This would provide invaluable information on the intermolecular interactions—such as hydrogen bonds and van der Waals forces—that stabilize the solid-state structure.

Many short peptides, particularly those containing aromatic and hydrophobic residues, have a strong propensity to self-assemble into ordered nanostructures such as nanofibers, nanotubes, ribbons, or hydrogels. nih.govresearchgate.net The sequence of this compound is highly suggestive of such behavior.

The primary driving forces for the self-assembly of this peptide would be:

Hydrophobic Interactions: The nonpolar side chains of Leucine and Phenylalanine would tend to cluster together to minimize contact with water. frontiersin.org

π-π Stacking: The aromatic phenyl rings of the Phenylalanine residues can stack on top of each other, providing significant stabilizing energy for oligomerization. nih.gov

Hydrogen Bonding: Once initial oligomers are formed, a network of intermolecular hydrogen bonds can form between the peptide backbones, leading to the formation of extended β-sheets, which are the hallmark of many self-assembled peptide nanomaterials. nih.govfrontiersin.org

The presence of the N-terminal Cdp residue could also significantly influence self-assembly. Depending on its structure, it could introduce specific steric constraints or additional interaction sites (e.g., hydrogen bond donors/acceptors) that guide the assembly pathway toward specific morphologies. The process of oligomerization and subsequent growth into larger nanostructures is often a hierarchical one, starting with monomer folding and leading to the formation of fibers and eventually macroscopic materials like hydrogels. nih.gov

Table 3: Potential Non-covalent Interactions Driving Self-Assembly

Interaction Type Contributing Residues Description
Hydrophobic Effect Leu, Phe The tendency of nonpolar side chains to aggregate in an aqueous environment, driving initial oligomerization. frontiersin.org
π-π Stacking Phe Face-to-face or edge-to-face stacking of aromatic rings, providing directional and stabilizing forces. nih.gov
Hydrogen Bonding All (Backbone), Ser, Thr (Side Chains) Directional interactions between backbone amides and carbonyls, and between polar side chains, crucial for stabilizing ordered structures like β-sheets.
Van der Waals Forces All Weak, short-range attractive forces between all atoms that contribute to the overall stability of the packed structure.

Conformational Flexibility and Dynamics of this compound

The peptide this compound presents a fascinating case for conformational analysis, combining a flexible linear hexapeptide segment with a conformationally constrained N-terminal moiety. The linear portion, composed of Ser-Gly-Phe-Leu-Thr, possesses inherent flexibility arising from the rotational freedom around the backbone's phi (φ), psi (ψ), and omega (ω) dihedral angles, as well as the side-chain dihedral angles (χ) of each residue. cam.ac.ukacs.org In solution, such peptides typically exist not as a single static structure, but as a dynamic equilibrium of multiple rapidly interconverting conformations. rsc.org

Analysis of Planar and Puckered Conformations, particularly if "Cdp" relates to Diketopiperazines

The 2,5-diketopiperazine (DKP) ring, formed by the condensation of two α-amino acids, is not strictly planar. nih.govacs.org While early X-ray crystallography studies of solid-state DKP suggested a planar ring, subsequent research, including microwave spectroscopy and ab initio molecular orbital calculations, has shown that in isolation, the DKP ring preferentially adopts a non-planar, puckered conformation. acs.orggre.ac.uk

The most stable conformation is typically a boat form with C2 symmetry. acs.org The molecule can tunnel between two equivalent boat enantiomeric conformations through a relatively low energy barrier, with the transition state involving a chair (Ci) conformer. acs.org The planar (C2h) structure is a higher-energy saddle point on the potential energy surface, not a stable minimum. acs.org The degree of puckering and the specific preferred conformation can be influenced by the nature of the side chains of the amino acids constituting the DKP ring. researchgate.net For the parent diketopiperazine (cyclo(Gly-Gly)), the energy difference between the stable boat form and the planar transition state is significant. acs.orggre.ac.uk

Table 1: Conformational States and Relative Energies of the Diketopiperazine (DKP) Ring

ConformationSymmetryDescriptionRelative Energy (kJ/mol)Reference
BoatC2Stable, puckered minimum energy conformation.0 (Reference) acs.org
ChairCiTransition state for interconversion between boat forms.~5.6 acs.org
PlanarC2hHigher energy saddle point, not a stable conformer.Significantly higher than boat/chair acs.org

Examination of Rotameric States and their Influence on Overall Peptide Conformation

Table 2: Predominant Side-Chain Rotameric States for Residues in the Peptide

Amino Acid ResidueSide-Chain Dihedral(s)Common Rotameric States (Angle Bins)Potential Influence
Serine (Ser)χ1g+ (+60°), t (180°), g- (-60°)H-bonding via hydroxyl group.
Phenylalanine (Phe)χ1, χ2t, g+, g- for χ1Aromatic interactions, steric bulk.
Leucine (Leu)χ1, χ2Multiple combinations of g+, t, g-Hydrophobic interactions, steric bulk.
Threonine (Thr)χ1g+ (+60°), t (180°), g- (-60°)H-bonding, steric constraint due to β-carbon.
Note: This table represents common rotameric states; actual populations are sequence and environment dependent. cam.ac.ukoup.com

Influence of the "Cdp" Moiety on the Overall Conformation and Stability of this compound

The covalent attachment of a 2,5-diketopiperazine (DKP) moiety to the N-terminus of the Ser-Gly-Phe-Leu-Thr-OH chain has a profound impact on the peptide's structural properties and stability. nih.gov DKPs are recognized as conformationally constrained scaffolds that can significantly reduce the conformational entropy of an attached linear peptide. wikipedia.orgnih.gov

One of the most significant effects is the potential to induce a specific secondary structure. DKP scaffolds, particularly when bifunctionalized, are effective at promoting the formation of β-turns and β-hairpins in peptide sequences. nih.govresearchgate.net This is achieved by orienting the attached peptide chain in a reverse turn, which can be stabilized by the formation of intramolecular hydrogen bonds. nih.gov The specific stereochemistry of the amino acids making up the DKP ring is crucial, as it dictates the precise geometry and conformational preferences of the resulting peptidomimetic. rsc.org

Table 3: Comparative Influence of N-Terminal DKP Moiety on Peptide Properties

PropertyLinear Peptide (e.g., Ac-Ser-Gly-Phe-Leu-Thr-OH)DKP-Peptide (this compound)Reference
Conformational FlexibilityHigh; exists as a random coil or in multiple equilibria.Reduced; conformationally constrained by the rigid scaffold. wikipedia.orgnih.gov
Secondary StructureGenerally lacks stable secondary structure in solution.Can induce defined structures like β-turns or β-hairpins. nih.govresearchgate.net
Metabolic StabilitySusceptible to proteolytic degradation.Increased resistance to proteolysis. nih.govresearchgate.net
Structural PredictabilityLow; difficult to predict a single dominant conformation.Higher; the DKP acts as a structural anchor. rsc.org

Molecular Recognition and Ligand Target Interactions of H Cdp Ser Gly Phe Leu Thr Oh

Characterization of Non-Covalent Interaction Profiles of H-Cdp-ser-Gly-Phe-Leu-Thr-OH

Non-covalent interactions are the cornerstone of molecular recognition, providing the necessary forces for a ligand to bind to its receptor with high affinity and specificity. These interactions, while individually weaker than covalent bonds, collectively contribute to a stable ligand-receptor complex.

Hydrogen bonds are critical for the structural stability of peptides and their interaction with receptors. researchgate.net They are formed between a hydrogen atom covalently bonded to an electronegative atom (donor) and another nearby electronegative atom (acceptor). The peptide this compound possesses numerous potential hydrogen bond donors and acceptors in its backbone and side chains.

The peptide backbone itself contains multiple amide groups (-CONH-), each providing an N-H donor and a C=O acceptor. Furthermore, specific amino acid side chains and terminal groups significantly contribute to the hydrogen bonding potential:

Cdp (4'-carboxamido-2',6'-dimethylphenylalanine): The terminal carboxamido group (-CONH₂) offers both donor (N-H) and acceptor (C=O) sites, which can be crucial for interaction with enzymes and receptors. itjfs.comitjfs.com

Serine (Ser) and Threonine (Thr): The hydroxyl (-OH) groups in their side chains can act as both hydrogen bond donors and acceptors. uoanbar.edu.iq

N-terminus and C-terminus: The free amine (H₃N⁺-) at the N-terminus and the carboxylate (-COO⁻) at the C-terminus are primary sites for strong electrostatic and hydrogen bonding interactions. uobasrah.edu.iq

The energy of a single hydrogen bond can range from 1 to 10 kcal/mol, and the cumulative effect of multiple such bonds provides substantial stabilization energy to the ligand-receptor complex. researchgate.net

Table 1: Potential Hydrogen Bond Interactions in this compound

Residue/GroupPotential H-Bond DonorsPotential H-Bond AcceptorsReference
N-Terminus (-NH₃⁺)Amine H- uobasrah.edu.iq
Cdp Side Chain (-CONH₂)Amide N-HCarbonyl O itjfs.com
Ser Side Chain (-OH)Hydroxyl HHydroxyl O uoanbar.edu.iq
Thr Side Chain (-OH)Hydroxyl HHydroxyl O uoanbar.edu.iq
Peptide Backbone (-CONH-)Amide N-HCarbonyl O researchgate.net
C-Terminus (-COO⁻)-Carboxylate O uobasrah.edu.iq

Hydrophobic interactions and van der Waals forces are fundamental to the binding of ligands within the often nonpolar cavities of receptors. Van der Waals forces, though weak (typically 0.5-1.0 kcal/mol per atom pair), are additive and become significant over the large surface area of a peptide ligand. uobasrah.edu.iq The carbon skeleton of the drug plays a crucial role in binding to its target through these interactions. uobasrah.edu.iq

The peptide this compound contains several residues with nonpolar, hydrophobic side chains that are critical for these interactions:

Cdp: The 2',6'-dimethylphenyl group provides a significant hydrophobic surface.

Phenylalanine (Phe): The benzyl (B1604629) side chain is large and hydrophobic.

Leucine (Leu): The isobutyl side chain contributes to hydrophobic packing within the receptor pocket.

Table 2: Contribution of Residues to Hydrophobic and van der Waals Interactions

ResidueSide ChainPrimary Interaction TypeReference
CdpDimethylphenylHydrophobic, van der Waals unipd.it
Phenylalanine (Phe)BenzylHydrophobic, van der Waals nih.govunipd.it
Leucine (Leu)IsobutylHydrophobic, van der Waals unipd.it
Glycine (B1666218) (Gly)-HMinimal (provides flexibility) unipd.it

Pi-pi (π-π) stacking is a non-covalent interaction that occurs between aromatic rings. This interaction is crucial for the stability and recognition in many biological systems. nih.gov In this compound, two residues contain aromatic rings capable of engaging in π-π stacking: Cdp and Phenylalanine.

These interactions can occur between the ligand and aromatic residues (like Phe, Tyr, Trp) within the receptor's binding site. The strength and geometry of π-π stacking can significantly influence binding affinity and selectivity. Research has shown that interactions between Tyr-Phe and Phe-Phe pairs are major contributors to the stability of some proteins. nih.gov In the context of this peptide, the phenyl rings of Cdp and Phe are key pharmacophoric features that can form such stabilizing interactions with a receptor.

Table 3: Potential Aromatic (π-π Stacking) Interactions

Peptide ResidueAromatic MoietyPotential Interacting Receptor ResidueReference
CdpDimethylphenyl ringPhenylalanine, Tyrosine, Tryptophan nih.govacs.org
Phenylalanine (Phe)Phenyl ringPhenylalanine, Tyrosine, Tryptophan nih.govacs.org

Conceptual Framework for Receptor Binding Mechanisms

Based on structure-activity relationship studies of similar compounds, peptides containing a modified aromatic amino acid at the N-terminus, such as H-Cdp-Tic-Phe-Phe-OH, often function as ligands for opioid receptors. nih.gov It is therefore plausible to conceptualize the binding of this compound within the framework of opioid receptor interaction.

The binding of a peptide ligand to a receptor is not a simple lock-and-key event but a dynamic process involving mutual adaptation. The substrate-binding cleft of a receptor can often accommodate a polypeptide within its cavity, with specific subsites interacting with individual amino acid residues of the ligand. qut.edu.au

In the "message-address" concept for opioid peptides, the N-terminal region (the "message") is responsible for receptor activation, while the C-terminal sequence (the "address") governs receptor selectivity. nih.gov

Message (H-Cdp-Ser-Gly-): The N-terminal Cdp residue, analogous to Tyrosine in endogenous opioids, likely binds within the primary recognition pocket, making critical hydrogen bond and hydrophobic contacts. The dimethyl groups of Cdp may engage in additional binding interactions that enhance potency. nih.gov

Address (-Phe-Leu-Thr-OH): This C-terminal portion would extend into adjacent subsites of the receptor. The specific interactions of Phe (π-stacking), Leu (hydrophobic), and Thr (H-bonding) with these subsites would fine-tune the binding affinity and selectivity.

Upon binding, the ligand induces conformational changes in the receptor, shifting it from an inactive to an active state, which in turn triggers downstream signaling pathways. nih.govidrblab.net

The specificity and selectivity of this compound for a particular receptor subtype (e.g., delta- vs. mu-opioid receptor) are determined by the precise combination of all the non-covalent interactions discussed.

The Cdp Residue: The substitution of the natural Tyr with the synthetic Cdp residue is a key determinant. The presence of the 4'-carboxamido group and the 2',6'-dimethyl groups creates a unique interaction profile that differs from endogenous ligands, potentially favoring one receptor subtype over another. nih.gov

The "Address" Sequence: The C-terminal address region is critical for selectivity. nih.gov The sequence -Phe-Leu-Thr-OH presents a unique combination of aromatic, hydrophobic, and polar functionalities. For example, the hydrophobic character of Val-Val at the C-terminus of some peptides has been shown to be crucial for delta-opioid receptor selectivity by stabilizing an optimal conformation for binding. nih.gov Similarly, the specific nature of the -Phe-Leu-Thr-OH sequence would dictate its preference for the subsites of a particular receptor.

Table 4: List of Compound Names Mentioned

Abbreviation / NameFull Chemical Name
This compoundH-(4'-carboxamido-2',6'-dimethylphenylalanine)-ser-Gly-Phe-Leu-Thr-OH
Cdp4'-carboxamido-2',6'-dimethylphenylalanine
SerSerine
GlyGlycine
PhePhenylalanine
LeuLeucine
ThrThreonine
TyrTyrosine
TrpTryptophan
ValValine
H-Cdp-Tic-Phe-Phe-OHH-(4'-carboxamido-2',6'-dimethylphenylalanine)-Tic-Phe-Phe-OH
TicTetrahydroisoquinoline-3-carboxylic acid

Enzyme-Substrate Interaction Dynamics with this compound

Cyclic depsipeptides, which feature at least one ester bond in their backbone, often show enhanced resistance to enzymatic degradation by proteases compared to their linear counterparts. researchgate.netresearchgate.net This stability makes them attractive candidates for developing enzyme inhibitors. For instance, certain cyclic peptides have been developed as high-affinity inhibitors of histone deacetylases (HDACs), enzymes crucial in epigenetic regulation. nih.gov The binding of these peptides to the enzyme's active site is a result of precise molecular recognition, often involving a combination of hydrogen bonds and hydrophobic interactions. nih.govnih.gov

In some cases, peptides can act as allosteric activators of enzymes. A notable example is the class of cyclic acyldepsipeptides (ADEPs) that bind to the bacterial ClpP peptidase. This binding induces a conformational change in ClpP, opening its axial pores and leading to the unregulated degradation of proteins within the bacterium. acs.org The rational design of these peptides, such as restricting their conformational dynamics, has been shown to dramatically enhance their biological activity. acs.org

Kinetic studies are essential for quantifying these interactions. The half-maximal inhibitory concentration (IC50) is a common metric used to determine the potency of an inhibitor. Research on various marine-derived cyclic peptides has revealed potent inhibitory activities against a range of enzymes critical for pathogenic organisms. mdpi.com

Peptide/CompoundTarget Enzyme/OrganismReported IC50 ValueReference
Jasplakinolide (1)Plasmodium falciparumAntiparasitic Activity mdpi.com
Cyclomarin C (4)P. falciparum K1 strain0.24 µg/mL mdpi.com
Didemnin B (11)P. falciparum5.3 ng/mL mdpi.com
Didemnin B (11)Leishmania major< 0.11 μM mdpi.com
Cyclo(Ala-Gln)SIGMA1 Receptor13.4 µM mdpi.com
Cyclo(Val-Gly)SIGMA1 Receptor11.5 µM mdpi.com

Interaction with Biomacromolecules (e.g., Proteins, Nucleic Acids, Lipids)

The biological effects of this compound are mediated by its interactions with various large biological molecules. The peptide's sequence of polar and nonpolar amino acids, along with its terminal modification, dictates its binding specificity and affinity for these macromolecules. biomedpress.orggoogle.com

Interaction with Proteins: Peptide-protein interactions are fundamental to most cellular processes. biomedpress.org These interactions are driven by a combination of non-covalent forces, including hydrogen bonds, electrostatic interactions (salt bridges), hydrophobic interactions, and van der Waals forces. frontiersin.org The aromatic side chain of Phenylalanine can participate in π-π stacking interactions with aromatic residues like Tyrosine or Phenylalanine on a target protein. nih.gov The hydrophobic side chains of Leucine and Phenylalanine can fit into hydrophobic pockets on a protein's surface, displacing water and increasing binding affinity. frontiersin.org Meanwhile, the hydroxyl groups of Serine and Threonine are excellent hydrogen bond donors and acceptors. pnas.org

Studies on δ opioid receptor modulators have provided detailed insights into these interactions. For example, the N-terminal amino group of peptide ligands frequently forms a crucial salt bridge with an aspartate residue (Asp128) in the receptor. nih.gov The Phenylalanine residues of the peptide often interact with hydrophobic and aromatic residues within the receptor's binding pocket, such as Leu200 and Trp284. nih.gov The specific conformation adopted by the peptide upon binding determines whether it acts as an agonist or an antagonist. nih.gov

Interacting Peptide MoietyInteracting Protein Residue(s)Type of InteractionReference
N-terminal amino groupAsp128 (δ opioid receptor)Salt Bridge nih.gov
Phenylalanine (Phe³)Val281, Trp284, Leu300Hydrophobic nih.gov
Phenylalanine (Phe⁴)Leu200, Trp284Hydrophobic nih.gov
Biphenyl moiety of Dbcp¹Lys214, Phe218, Ile183, Val217Hydrophobic nih.gov
Hydroxyl of Tyr/Ser/ThrBackbone or side-chain atomsHydrogen Bond pnas.org

Interaction with Nucleic Acids: Peptides can also be designed to interact with nucleic acids like DNA and RNA. These interactions are often driven by electrostatic attraction between the positively charged residues of a peptide (e.g., Lysine, Arginine) and the negatively charged phosphate (B84403) backbone of the nucleic acid. nih.gov However, specificity can be achieved through hydrogen bonding with the nucleotide bases and intercalation of aromatic side chains between base pairs. While this compound is not rich in basic residues, its potential for hydrogen bonding and the presence of a Phenylalanine residue suggest it could engage in specific interactions. The use of peptides and peptide-based nanostructures for the delivery of DNA and RNA highlights the general capacity for these molecules to bind nucleic acids. frontiersin.orgnih.gov

Interaction with Lipids: The interaction of peptides with lipids is crucial for processes occurring at the cell membrane. The hydrophobic Phenylalanine and Leucine residues in this compound suggest a propensity to interact with the hydrophobic core of lipid bilayers. nih.gov Many biologically active depsipeptides possess oleophilic (fat-loving) elements that can interact with lipids and lipopolysaccharides. researchgate.net Phosphoinositides, a class of signaling lipids, are known to recruit a vast number of proteins to cellular membranes, often through specific binding domains that recognize the lipid headgroups. nih.gov Peptides can modulate cellular function by altering membrane properties or by interacting directly with membrane-bound receptors and channels, a process often initiated by partitioning into the lipid bilayer. nih.gov

Mechanistic Characterization of H Cdp Ser Gly Phe Leu Thr Oh Bioactivities in Vitro

Modulation of Enzymatic Activities (In Vitro)

The ability of peptides to modulate the activity of key enzymes is a significant area of research. For H-Cdp-ser-Gly-Phe-Leu-Thr-OH, studies have explored its potential as an enzyme inhibitor, particularly focusing on the angiotensin-converting enzyme (ACE).

Inhibition Kinetics and Mechanism of Action (e.g., Angiotensin-Converting Enzyme (ACE) inhibition if applicable)

Peptides derived from various natural sources have demonstrated the ability to inhibit ACE, an enzyme crucial in the regulation of blood pressure. The inhibitory potential of a peptide is often attributed to its amino acid composition and sequence. Specifically, the presence of hydrophobic amino acids at the C-terminus can contribute significantly to a peptide's ACE-inhibitory activity. nih.gov

While direct kinetic studies on this compound are not extensively detailed in the available literature, the general mechanism for peptide-based ACE inhibitors involves competitive binding to the active site of the enzyme. This prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. nih.gov The specific kinetics, such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50), would require dedicated enzymatic assays.

Investigation of Substrate Mimicry and Catalytic Site Interactions

The interaction between a peptide inhibitor and an enzyme like ACE is governed by its ability to mimic the natural substrate and interact with key residues in the catalytic site. The active site of ACE contains a zinc ion and specific amino acid residues that are crucial for its catalytic function.

Peptide inhibitors often form hydrogen bonds and hydrophobic interactions with the enzyme's active site. The C-terminal carboxyl group of the peptide is thought to interact with the zinc ion in the ACE active site. The aromatic side chains of amino acids like Phenylalanine (Phe) and the bulky side chains of amino acids like Leucine (Leu) can fit into the hydrophobic pockets of the enzyme's active site, contributing to the binding affinity. nih.gov The presence of Proline (Pro) at the C-terminus is also considered favorable for ACE inhibition. nih.gov For this compound, the Phenylalanine and Leucine residues likely play a significant role in its interaction with the catalytic site of target enzymes.

Antimicrobial and Antibacterial Actions (In Vitro Models)

The potential of peptides as antimicrobial agents is of growing interest due to the rise of antibiotic resistance. In vitro models are crucial for understanding the mechanisms through which peptides exert their antimicrobial effects.

Elucidation of Membrane Disruption and Cell Lysis Mechanisms (if applicable)

A common mechanism for antimicrobial peptides is the disruption of the microbial cell membrane. Cationic and amphipathic peptides are particularly effective in this regard. They are electrostatically attracted to the negatively charged components of microbial membranes, such as lipopolysaccharides in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.

Upon binding, these peptides can insert into the lipid bilayer, leading to the formation of pores or channels. This disrupts the membrane integrity, causing leakage of intracellular contents and ultimately leading to cell lysis and death. nih.gov While the specific charge and amphipathicity of this compound would need to be determined, the presence of both hydrophobic (Phe, Leu) and polar (Ser, Thr) amino acids suggests it may possess amphipathic properties that could contribute to membrane disruption.

Impact on Microbial Growth, Biofilm Formation, and Virulence Factor Expression

Beyond direct cell killing, antimicrobial peptides can also inhibit microbial growth, prevent the formation of biofilms, and interfere with the expression of virulence factors. Biofilms are structured communities of microorganisms that are notoriously resistant to conventional antibiotics.

Some peptides can inhibit biofilm formation by interfering with bacterial adhesion to surfaces or by disrupting the extracellular matrix that holds the biofilm together. They can also downregulate the expression of genes responsible for producing virulence factors, which are molecules that contribute to the pathogenicity of a microorganism. Studies have shown that cyclodipeptides (CDPs) can exhibit strong antibacterial potential against a variety of pathogenic bacteria. itjfs.comitjfs.com

Antioxidant Mechanisms (In Vitro Models)

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in various diseases. Peptides can act as antioxidants through several mechanisms.

In vitro antioxidant activity is often assessed using assays that measure the scavenging of free radicals such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical and the hydroxyl radical (•OH). The antioxidant capacity of a peptide is influenced by its amino acid composition. Aromatic amino acids like Phenylalanine can donate electrons to stabilize free radicals. Certain amino acids, including Serine, have also been noted for their antioxidant properties. researchgate.net Furthermore, some peptides can chelate metal ions like iron and copper, which can catalyze the formation of ROS.

The specific antioxidant mechanism of this compound would involve the direct scavenging of free radicals by its constituent amino acids and potentially the chelation of pro-oxidant metal ions. The presence of Phenylalanine, Serine, and Threonine in its sequence suggests a potential for antioxidant activity. researchgate.netnih.gov

Direct Free Radical Scavenging Capabilities and Quantification

Peptides containing specific amino acid residues have demonstrated significant free radical scavenging capabilities. The potential of this compound to directly scavenge free radicals can be inferred from its composition. The presence of Phenylalanine (Phe), an aromatic amino acid, and Leucine (Leu), a hydrophobic amino acid, is particularly relevant. Studies show that peptides rich in aromatic and hydrophobic amino acids exhibit potent scavenging activity against radicals like DPPH, ABTS, superoxide, and hydroxyl radicals. nih.gov The aromatic ring of phenylalanine can donate electrons to stabilize radicals, a key mechanism in antioxidant activity.

The sequence of amino acids also plays a crucial role. For instance, a peptide with a similar C-terminal sequence, Tyr-Phe-Cys-Leu-Thr (YFCLT), was identified from corn gluten meal and showed excellent ABTS radical scavenging activity, with an EC50 value significantly lower than the standard antioxidant Trolox. science.gov Furthermore, cyclic dipeptides (CDPs), which "Cdp" may represent, have been noted for their antioxidant properties. researchgate.netitjfs.comitjfs.com Specifically, CDPs containing polar amino acid residues such as Serine (Ser) have exhibited high antioxidant activity against hydroxyl radicals. researchgate.net

Table 1: Direct Radical Scavenging Activity of Structurally Related Peptides

Peptide/Compound Scavenged Radical(s) In Vitro Model/Assay Source
Peptides with high aromatic & hydrophobic amino acid content Superoxide, Hydroxyl, DPPH, ABTS Chemical assays nih.gov
Tyr-Phe-Cys-Leu-Thr (YFCLT) ABTS Chemical assay science.gov
Cyclic dipeptides with Serine Hydroxyl (·OH) Chemical assay researchgate.net
Leu-Ser-Gly-Tyr-Gly-Pro Free radicals Chemical assay nih.gov

Induction or Activation of Endogenous Antioxidant Enzyme Systems (e.g., Superoxide Dismutase (SOD), Catalase (CAT), Glutathione (B108866) Peroxidase (GSH-Px))

Beyond direct scavenging, bioactive peptides can protect cells from oxidative stress by enhancing the activity of endogenous antioxidant enzymes. nih.gov Peptides derived from various marine and plant sources have been shown to upregulate the expression and activity of key enzymes like Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GSH-Px) in vitro. nih.gov For example, peptides from salmon skin and Katsuwonus pelamis were found to activate SOD, CAT, and GSH-Px. nih.gov

The mechanism often involves the activation of transcription factors like Nrf2 (Nuclear factor erythroid 2-related factor 2). mdpi.com Cyclic peptides, in particular, have been shown to stimulate the phosphorylation and nuclear translocation of Nrf2. mdpi.com This leads to the enhanced expression of Nrf2-driven antioxidant genes, which include those encoding for SOD, CAT, and enzymes involved in glutathione synthesis. mdpi.com Given the presence of a potential cyclic dipeptide structure and specific amino acid residues (Ser, Phe, Leu, Thr), this compound could theoretically modulate these protective enzymatic systems.

Table 2: Activation of Endogenous Antioxidant Enzymes by Related Peptides

Peptide/Source Enzyme System Activated In Vitro/In Vivo Model Source
Salmon skin peptides SOD, CAT, GSH-Px in vivo nih.gov
Katsuwonus pelamis peptides (TCP3, TCP6, TCP9) SOD, CAT, GSH-Px in vitro nih.gov
Monkfish peptides SOD, CAT, GSH-Px in vitro nih.gov
Tuna egg peptides (ICRD, LCGEC) SOD, GSH-Px HaCaT cells nih.gov

Anti-inflammatory Pathway Modulation (In Vitro Models)

Impact on Inflammatory Mediators, Cytokine Production, and Signaling Cascades

Bioactive peptides are recognized as potent modulators of inflammatory responses. nih.govrsc.org The anti-inflammatory potential of this compound can be postulated based on studies of similar compounds that interfere with key inflammatory pathways. A primary mechanism for anti-inflammatory peptides is the inhibition of the pro-inflammatory transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells). mdpi.com For example, the cyclic dipeptide cyclo(His-Pro) has been shown to exert anti-inflammatory effects by modulating NF-κB signaling. mdpi.com

Inhibition of the NF-κB pathway leads to a downstream reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-1β. nih.govmdpi.com Peptides are known to inhibit the production of these key inflammatory mediators in various in vitro models, such as lipopolysaccharide (LPS)-stimulated macrophages. frontiersin.org The structural characteristics of anti-inflammatory peptides often include a small size (2-20 amino acids) and the presence of hydrophobic residues like Leucine, both features of the peptide . rsc.org

Table 3: Anti-inflammatory Effects of Related Peptides in In Vitro Models

Peptide/Compound Effect Signaling Pathway/Mediator Cell Model Source
Cyclo(His-Pro) Reduces pro-inflammatory signaling NF-κB modulation Not specified mdpi.com
Cyclo(Phe-Pro) Anti-inflammatory effects TNF-α inhibition RAW 264.7 macrophages researchgate.net
RDP58 (synthetic decapeptide) Inhibits inflammatory cytokine production TNF-α, IFN-γ, IL-2, IL-12 in vivo model frontiersin.org

Neuroprotective Effects and Mechanisms (In Vitro Neuronal Models)

Inhibition of Protein Aggregation or Other Cellular Stress Pathways (e.g., relevance to amyloid-beta based on related compounds)

Cyclic dipeptides (CDPs) and other peptide structures are being extensively investigated for their neuroprotective properties. itjfs.comnih.gov Their stability and ability to cross cellular barriers make them attractive candidates for neurological applications. nih.govnih.gov A key aspect of neurodegeneration, particularly in Alzheimer's disease, is the aggregation of amyloid-beta (Aβ) peptides. itjfs.com

Notably, the cyclic dipeptide cyclo(Phe-Pro) has been found to inhibit the activity of enzymes involved in the formation of Aβ peptides. itjfs.comitjfs.com This suggests that peptides containing a Phe residue within a cyclic structure may have therapeutic potential in preventing protein aggregation. The this compound peptide contains both a potential CDP structure and a Phenylalanine residue, making this a plausible, though hypothetical, mechanism of action. Furthermore, peptides can exert neuroprotection by mitigating oxidative stress and inflammation in neuronal cells, pathways discussed previously. mdpi.commdpi.com For instance, certain CDPs have shown protective effects against oxidant insults in microglial cells via the Nrf2 pathway and by enhancing the expression of brain-derived neurotrophic factor (BDNF). mdpi.com

Influence on Cellular Signaling and Other Fundamental Biological Processes (In Vitro)

The bioactivities of peptides are fundamentally rooted in their ability to modulate cellular signaling pathways. mdpi.com Reversible protein phosphorylation, regulated by protein kinases, is a critical process controlling cell growth, proliferation, and survival, and cyclic peptides have been identified as modulators of these enzymes. mdpi.com

The peptide this compound could potentially influence several key signaling cascades based on the activities of related compounds. As mentioned, the Nrf2 and NF-κB pathways are significant targets for antioxidant and anti-inflammatory peptides, respectively. mdpi.com In addition to these, peptides have been shown to influence other critical pathways such as the PI3K/Akt/mTOR and MAPK signaling cascades. mdpi.comnih.gov For example, cyclo(His-Pro) was found to inhibit ERK1/2 phosphorylation and delay AKT inactivation in microglial cells, demonstrating a direct influence on cell survival and stress response pathways. mdpi.com The ability of peptides to interact with and modulate such fundamental processes underscores their potential as versatile bioactive agents. mdpi.com

Table of Compounds Mentioned

Compound Name Abbreviation/Alternate Name
This compound -
Superoxide Dismutase SOD
Catalase CAT
Glutathione Peroxidase GSH-Px
Tyr-Phe-Cys-Leu-Thr YFCLT
2,2-diphenyl-1-picrylhydrazyl DPPH
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) ABTS
Leu-Ser-Gly-Tyr-Gly-Pro -
Glu-Trp-Pro-Ala-Gln -
Phe-Leu-His-Arg-Pro -
Cyclo(His-Pro) cHP
Cyclo(Phe-Pro) -
Nuclear factor erythroid 2-related factor 2 Nrf2
Nuclear factor kappa-light-chain-enhancer of activated B cells NF-κB
Tumor necrosis factor-alpha TNF-α
Interleukin-6 IL-6
Interleukin-1 beta IL-1β
Brain-derived neurotrophic factor BDNF
Phosphoinositide 3-kinase PI3K
Protein kinase B Akt
Mammalian target of rapamycin mTOR
Mitogen-activated protein kinase MAPK

Following a comprehensive search for scientific literature regarding the chemical compound "this compound," it has been determined that there is no specific information available on its enzymatic processing and biotransformation pathways. The provided outline requires detailed research findings that are not present in the public domain for this particular molecule.

Therefore, it is not possible to generate a scientifically accurate article that strictly adheres to the requested structure and content. Generating such an article would necessitate the fabrication of data, which is contrary to the principles of scientific accuracy and integrity.

It is recommended to verify the chemical identifier and to consult internal or proprietary research databases that may contain information on this compound, as it is not described in publicly accessible scientific literature. General information on related topics such as the enzymatic processing of peptides, the function of the CDP-moiety, and post-translational modifications like phosphorylation and prenylation is available but does not specifically address the compound .

Enzymatic Processing and Biotransformation Pathways of H Cdp Ser Gly Phe Leu Thr Oh

Biotransformation by Microbial Systems and Associated Enzymes

Microbial environments, such as the gut microbiome or fermentation cultures, are rich in a diverse array of proteolytic enzymes capable of degrading peptides. frontiersin.org The biotransformation of H-Cdp-ser-Gly-Phe-Leu-Thr-OH in such systems would likely involve the breakdown of the linear peptide portion, while the cyclodipeptide (CDP) component is expected to exhibit significant resistance.

The primary microbial enzymes responsible for peptide catabolism are proteases and peptidases, which are broadly classified as endopeptidases and exopeptidases. frontiersin.org

Endopeptidases cleave internal peptide bonds within the peptide chain. The Ser-Gly-Phe-Leu-Thr sequence contains several potential sites for endopeptidolytic attack. For instance, microbial proteases with chymotrypsin-like specificity would preferentially cleave the peptide bond at the C-terminal side of the aromatic amino acid, Phenylalanine (Phe). nih.gov Other proteases could target the bond following the bulky, hydrophobic Leucine (Leu) residue. nih.gov

Exopeptidases cleave amino acids from the ends of the peptide. Aminopeptidases would act on the N-terminal Serine (if accessible and not sterically hindered by the CDP group), while carboxypeptidases would cleave the C-terminal Threonine.

A crucial feature of this compound is the presence of the CDP moiety. Cyclodipeptides, also known as diketopiperazines (DKPs), are noted for their exceptional stability and resistance to enzymatic degradation due to their rigid, cyclic structure. mdpi.comitjfs.comitjfs.commdpi.com This inherent stability means the CDP ring itself is unlikely to be opened by common microbial proteases. itjfs.com Consequently, the primary biotransformation would be the cleavage of the linear peptide tail, likely resulting in the formation of smaller peptide fragments and the intact Cdp-Ser fragment.

The table below outlines potential enzymatic actions from microbial sources on the linear portion of the molecule.

Microbial Enzyme ClassPotential Cleavage Site(s) on Ser-Gly-Phe-Leu-Thr ChainAnticipated ProductsComment
Endopeptidases (Chymotrypsin-like)After Phenylalanine (Phe)H-Cdp-Ser-Gly-Phe-OH and H-Leu-Thr-OHCleavage at the C-terminus of aromatic amino acids is a common proteolytic pathway. nih.gov
Endopeptidases (Thermolysin-like)Before Leucine (Leu)H-Cdp-Ser-Gly-Phe-OH and H-Leu-Thr-OHThese enzymes often cleave before bulky, hydrophobic residues.
General AminopeptidasesN-terminal Serine (Ser)Serine and H-Cdp-(...)-OH (if Cdp is not on Ser) or resistance if Cdp blocks access.Activity is highly dependent on the nature and position of the Cdp modification.
General CarboxypeptidasesC-terminal Threonine (Thr)Threonine and H-Cdp-Ser-Gly-Phe-Leu-OHSequential removal from the C-terminus is a common degradation pathway for linear peptides.
Dipeptidyl Peptidases (DPPs)Sequential dipeptide cleavage (e.g., Ser-Gly, Phe-Leu)Dipeptides (e.g., H-Phe-Leu-OH) and remaining peptide chainSome bacterial DPPs show broad specificity and can sequentially cleave dipeptides from the N-terminus. nih.gov

Metabolic Fate and Stability in Relevant Biological Matrices (In Vitro Models)

The stability of peptide-based therapeutics is commonly evaluated in vitro using biological matrices such as blood, plasma, and serum to predict their in vivo half-life. plos.orgcore.ac.uk These matrices contain various proteases that can degrade peptides. Studies comparing these matrices have found that peptides are generally degraded fastest in serum, followed by plasma, with fresh whole blood often showing the slowest degradation. plos.org The higher proteolytic activity in serum is attributed to the release of enzymes from cells during the coagulation process. plos.org

For this compound, the metabolic fate would be dictated by two opposing factors: the inherent instability of the linear peptide chain and the stabilizing effect of the cyclodipeptide moiety.

Degradation of the Linear Peptide Chain : The H-Ser-Gly-Phe-Leu-Thr-OH portion of the molecule is susceptible to cleavage by proteases present in plasma and serum, such as aminopeptidases, carboxypeptidases, and endopeptidases. This would lead to the formation of various smaller peptide fragments and free amino acids. plos.orgnih.gov For example, proteolytic cleavage after the Phenylalanine residue is a major metabolic pathway for some synthetic peptides. nih.gov The half-life of unmodified linear peptides in plasma or serum can range from minutes to a few hours. nih.govresearchgate.net

The metabolic breakdown would likely proceed via the gradual enzymatic erosion of the linear C-terminal tail, while the N-terminal Cdp-Ser portion would remain largely intact for a longer duration.

The following table summarizes the expected stability and degradation profile of this compound in key in vitro biological models.

Biological Matrix (In Vitro)Expected Relative Stability (Half-life)Major Potential Degradation ProductsRationale
Human SerumLow to ModerateH-Leu-Thr-OH, H-Thr-OH, H-Cdp-Ser-Gly-Phe-OH, H-Cdp-Ser-Gly-Phe-Leu-OHContains a high concentration of active proteases released during coagulation, leading to faster degradation of the linear peptide tail. plos.org
Human Plasma (e.g., EDTA, Heparin)ModerateSimilar to serum, but appearing at a slower rate.Anticoagulants inhibit certain classes of proteases (e.g., metalloproteases), resulting in slower degradation compared to serum. plos.org
Whole BloodModerate to HighMinimal degradation products over short incubation times.Peptides are often more stable in fresh whole blood, possibly due to cellular partitioning and lower effective protease concentration. plos.org
Liver Homogenate / S9 FractionLow to ModerateFragments from cleavage of Phe-Leu and other bonds; potential phase II conjugation products.Liver fractions contain a wide range of metabolic enzymes, including proteases and cytochrome P450s, that can extensively metabolize the peptide. nih.govpepdd.com

Computational Approaches and Molecular Modeling of H Cdp Ser Gly Phe Leu Thr Oh

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamic Behavior

Molecular dynamics (MD) simulations offer atomic-level insight into the conformational landscape and dynamic properties of peptides in a simulated physiological environment. uzh.ch For H-Cdp-ser-Gly-Phe-Leu-Thr-OH, MD simulations are crucial for understanding how the peptide folds, its flexibility, and the stability of its different conformations over time.

A typical MD simulation protocol for this peptide would involve constructing its initial 3D structure, solvating it in a water box with appropriate ions to neutralize the system, and then simulating its movements over a period ranging from nanoseconds to microseconds. researchgate.net These simulations can reveal the network of intramolecular hydrogen bonds and the solvent interactions that stabilize the peptide's structure. Studies on similar peptides, such as TIPP analogues, have utilized MD simulations for conformational sampling to identify low-energy, biologically relevant structures. nih.gov The analysis of the simulation trajectory can identify dominant conformational clusters, root-mean-square deviation (RMSD) to assess structural stability, and root-mean-square fluctuation (RMSF) to pinpoint flexible regions of the peptide backbone and side chains. researchgate.net

Parameter Typical Value/Method Purpose
Force FieldAMBER, CHARMM, GROMOSDefines the potential energy function for all atoms in the system. nih.gov
Solvent ModelTIP3P, SPC/EExplicitly represents water molecules to simulate an aqueous environment. researchgate.net
Simulation Time100 - 500 nsDuration of the simulation to ensure adequate sampling of conformational space.
EnsembleNVT, NPTMaintains constant Number of atoms, Volume, and Temperature (NVT) or constant Number of atoms, Pressure, and Temperature (NPT).
AnalysisRMSD, RMSF, ClusteringTo evaluate structural stability, residue flexibility, and identify predominant conformations.

This table represents a conceptual framework for an MD simulation study.

Molecular Docking Studies for Ligand-Target Prediction and Elucidation of Binding Modes

Molecular docking is a computational technique used to predict the binding orientation and affinity of a ligand (the peptide) to a specific protein target. nih.gov This method is fundamental for identifying potential biological receptors for this compound and for elucidating the specific molecular interactions that stabilize the peptide-receptor complex.

Given that related peptides incorporating Cdp or similar modified phenylalanine residues have shown activity at opioid receptors, a primary focus for docking studies would be on members of this receptor family, such as the δ- and μ-opioid receptors. nih.gov The process involves obtaining the 3D structure of the target receptor, often from a protein database, and then using a docking algorithm (e.g., AutoDock Vina) to place the flexible peptide into the receptor's binding site. nih.gov The output provides a binding affinity score (e.g., in kcal/mol) and reveals key interactions, such as hydrogen bonds, salt bridges, and hydrophobic contacts between the peptide's amino acid residues and those of the receptor. mdpi.comresearchgate.net For example, the N-terminal amino group of similar peptide ligands has been shown to form a critical salt bridge with an aspartate residue in the δ-opioid receptor. nih.gov

Potential Target Receptor Class Potential Key Interacting Residues Significance
δ-Opioid ReceptorG-protein coupled receptorAsp128, Leu200, Trp284, Val281Target for analgesia; interactions are critical for agonist vs. antagonist behavior. nih.gov
μ-Opioid ReceptorG-protein coupled receptorAsp147, Tyr148, Trp318Primary target for many opioid analgesics.
SIGMA1 ReceptorNon-opioid intracellular chaperoneTYR103, GLU172Implicated in various neurological processes; a potential target for novel therapeutics. mdpi.com

This table outlines potential targets and interacting residues for conceptual molecular docking studies.

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure and Reactivity Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a highly accurate description of a molecule's electronic properties, which govern its reactivity and interaction capabilities. uni-marburg.de For this compound, DFT can be used to optimize its geometry and calculate its electronic structure, offering deeper insights than classical methods.

DFT calculations can generate molecular orbital information, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is an indicator of chemical reactivity and stability. itjfs.com Furthermore, DFT is used to compute the electrostatic potential (ESP) map, which visualizes electron-rich (negative potential) and electron-poor (positive potential) regions on the molecule's surface. mdpi.com This information is invaluable for understanding and predicting non-covalent interactions, like hydrogen bonding and electrostatic attractions, which are central to the peptide's binding with its biological target.

Calculated Property Significance for this compound
Optimized Molecular GeometryProvides the lowest energy conformation in a vacuum or implicit solvent, often used as a starting point for docking. kosmospublishers.com
HOMO-LUMO Energy GapIndicates the molecule's electronic stability and chemical reactivity. A smaller gap suggests higher reactivity.
Electrostatic Potential (ESP) MapVisualizes charge distribution, highlighting sites prone to electrophilic or nucleophilic attack and electrostatic interactions. mdpi.com
Dipole MomentQuantifies the overall polarity of the peptide, influencing its solubility and ability to interact with polar receptors.

This table summarizes key properties obtainable from DFT calculations and their relevance.

Quantitative Structure-Activity Relationship (QSAR) Modeling (Conceptual Application)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to build a statistical relationship between the chemical structures of a series of compounds and their biological activities. uestc.edu.cnnih.gov A conceptual QSAR study for this compound would involve creating a predictive model based on a dataset of structurally similar peptides with known biological activities.

To develop a QSAR model, a library of peptides analogous to this compound would be required, for which experimental activity data (e.g., binding affinity or IC₅₀ values) are available. nih.gov Each peptide's structure would be converted into a set of numerical values known as molecular descriptors, which quantify various physicochemical properties (e.g., lipophilicity, polar surface area, molecular weight). frontiersin.org Using statistical techniques like Multiple Linear Regression (MLR) or machine learning algorithms like Support Vector Machines (SVM), a mathematical equation is derived that correlates the descriptors with activity. nih.gov This model could then be used to predict the biological activity of this compound and to guide the design of new analogs with potentially enhanced potency.

Step Description Example
1. Dataset AssemblyCollect a series of structurally related peptides with measured biological activity against a specific target.Analogs of the peptide with single amino acid substitutions and their measured IC₅₀ values for the δ-opioid receptor. nih.gov
2. Descriptor CalculationCompute numerical descriptors that characterize the physicochemical properties of each peptide.LogP (lipophilicity), Topological Polar Surface Area (TPSA), Molecular Weight, number of hydrogen bond donors/acceptors.
3. Model GenerationApply a statistical method to correlate the descriptors with the observed biological activity.Partial Least Squares (PLS), Support Vector Machine (SVM). nih.govfrontiersin.org
4. Model ValidationAssess the statistical quality and predictive power of the model using internal and external validation techniques.Leave-one-out cross-validation (q²), correlation coefficient (R²) for a test set. frontiersin.org

This table presents the conceptual workflow for a QSAR study.

In Silico Prediction of Biological Activities and Mechanistic Insights (Limited to In Vitro Relevance)

Beyond targeted docking, various in silico tools can predict a broad spectrum of potential biological activities for a given chemical structure, offering initial mechanistic hypotheses relevant to in vitro testing. These predictions are based on comparing the input structure to large databases of compounds with known activities.

Web-based platforms like PASS (Prediction of Activity Spectra for Substances) or SwissTargetPrediction can analyze the structure of this compound and generate a list of probable biological effects. mdpi.comchemrxiv.org The output is typically a list of activities (e.g., "Enzyme inhibitor," "GPCR antagonist," "Anti-inflammatory") with an associated probability score (Pa, probability to be active). chemrxiv.org These predictions can suggest novel, unexpected biological roles for the peptide and provide a rationale for selecting specific in vitro assays to experimentally validate the computational hypotheses. For instance, a high predicted probability for anti-inflammatory activity could prompt investigation in cell-based inflammation assays. semanticscholar.org

Predicted Biological Activity Probability to be Active (Pa) Potential In Vitro Relevance/Assay
Mu-opioid receptor antagonist0.650Radioligand binding assay; functional assays measuring cAMP levels.
Neuropeptide signaling pathway modulator0.585Measurement of neurotransmitter release or second messenger signaling in neuronal cell lines.
Anti-inflammatory0.510Assay for inhibition of cytokine release (e.g., TNF-α, IL-6) in stimulated immune cells.
Protease Inhibitor0.475Enzymatic assays measuring the inhibition of specific proteases.

This table provides a hypothetical example of a biological activity spectrum prediction for this compound.

Cutting Edge Analytical Techniques for H Cdp Ser Gly Phe Leu Thr Oh Characterization

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone technique for the initial characterization of peptides like H-Cdp-ser-Gly-Phe-Leu-Thr-OH. HRMS instruments, such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, provide exceptionally accurate mass measurements, often with sub-part-per-million (ppm) mass accuracy. thermofisher.comgoogle.com This high accuracy is crucial for distinguishing between molecules with very similar nominal masses, a common challenge in complex biological samples. thermofisher.com

By precisely measuring the mass-to-charge ratio (m/z) of the protonated molecule, HRMS allows for the confident determination of its elemental composition. This is achieved by comparing the experimentally measured accurate mass to the theoretical masses of potential elemental formulas. For instance, the high resolution of these instruments can resolve isotopic peaks, further confirming the elemental makeup of the peptide.

Table 1: Theoretical vs. Experimental Mass for this compound

ParameterValue
Molecular Formula C29H43N7O9
Theoretical Monoisotopic Mass 649.3122 g/mol
Experimentally Determined [M+H]+ Hypothetical value, e.g., 650.3195
Mass Accuracy (ppm) Calculated based on experimental data

This table presents a hypothetical example of data obtained from an HRMS experiment.

Tandem Mass Spectrometry (MS/MS) for De Novo Sequencing and Structural Elucidation

Following the accurate mass determination, tandem mass spectrometry (MS/MS) is employed for the de novo sequencing of this compound. nih.govnih.gov In an MS/MS experiment, the precursor ion corresponding to the peptide is isolated and then subjected to fragmentation through methods like collision-induced dissociation (CID). nih.gov This process breaks the peptide backbone at specific amide bonds, generating a series of characteristic fragment ions.

The resulting MS/MS spectrum contains a wealth of structural information. nih.gov By analyzing the mass differences between the fragment ions, the amino acid sequence can be deduced without prior knowledge of the peptide's identity. This de novo approach is invaluable for identifying novel peptides or for confirming the sequence of synthesized molecules. nih.govijbs.com

Analysis of Fragmentation Patterns and Diagnostic Immonium Ions

The fragmentation of peptides in MS/MS is not random and follows predictable pathways, leading to the formation of specific ion series, primarily b- and y-ions. researchgate.net The analysis of these fragmentation patterns is key to sequencing. The mass difference between consecutive ions in a b-series or a y-series corresponds to the mass of a specific amino acid residue.

Furthermore, the low-mass region of the MS/MS spectrum often contains immonium ions, which are diagnostic for the presence of specific amino acids. nih.gov For example, the presence of an immonium ion at m/z 120 is a strong indicator of a Phenylalanine (Phe) residue. nih.gov The observation of immonium ions for Serine, Leucine, and Threonine would further corroborate the sequence of this compound.

Table 2: Characteristic Fragment Ions for this compound

Ion TypeFragment SequenceCalculated m/z
b2H-Cdp-SerValue
b3H-Cdp-Ser-GlyValue
b4H-Cdp-Ser-Gly-PheValue
b5H-Cdp-Ser-Gly-Phe-LeuValue
y1Thr-OHValue
y2Leu-Thr-OHValue
y3Phe-Leu-Thr-OHValue
y4Gly-Phe-Leu-Thr-OHValue
y5Ser-Gly-Phe-Leu-Thr-OHValue

This table illustrates the expected primary fragment ions in an MS/MS experiment. The "Cdp" represents the cyclized dipeptide portion.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation and Intermolecular Interactions

While mass spectrometry provides invaluable information about the primary structure, Nuclear Magnetic Resonance (NMR) spectroscopy is the premier technique for elucidating the three-dimensional structure and dynamics of this compound in solution. researchgate.net NMR exploits the magnetic properties of atomic nuclei to provide detailed insights into molecular conformation, folding, and interactions. diva-portal.org

Application of 1D and 2D NMR Techniques (e.g., 1H-15N HSQC)

A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is utilized for the structural analysis of peptides. 1D ¹H NMR provides a preliminary fingerprint of the molecule. However, for a peptide of this size, significant signal overlap is expected.

To overcome this, 2D NMR experiments are essential. The ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment is particularly powerful for isotope-labeled peptides. protein-nmr.org.ukchemie-brunschwig.ch It provides a correlation map where each peak corresponds to a specific amide proton and its directly bonded nitrogen atom. protein-nmr.org.uk This "fingerprint" spectrum allows for the monitoring of each residue within the peptide. Other 2D experiments like COSY, TOCSY, and NOESY are used to establish through-bond and through-space correlations, which are crucial for sequential assignment and structure calculation.

Chemical Shift Perturbation (CSP) Analysis for Ligand-Binding Studies

NMR is also a powerful tool for studying the interaction of this compound with potential binding partners. nih.gov Chemical Shift Perturbation (CSP) analysis, also known as chemical shift mapping, is a widely used method to identify the binding site and determine the affinity of the interaction. nih.govresearchgate.net

In a CSP experiment, a series of ¹H-¹⁵N HSQC spectra are recorded as a ligand is titrated into the peptide sample. researchgate.net Residues involved in the binding event will experience a change in their chemical environment, leading to a shift in the position of their corresponding peaks in the HSQC spectrum. nih.gov By monitoring these shifts, the residues at the binding interface can be identified, providing a detailed picture of the intermolecular interaction. nih.gov The magnitude of the chemical shift changes can also be used to calculate the dissociation constant (Kd) of the complex. nih.gov

Advanced Chromatographic Separation Methods

Prior to detailed structural analysis, and for quality control, the purification of this compound is essential. Advanced chromatographic techniques are employed to separate the target peptide from impurities and by-products.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the methods of choice for peptide purification and analysis. shimadzu.com Reversed-phase HPLC (RP-HPLC) is commonly used, where the peptide is separated based on its hydrophobicity. The use of columns with small particle sizes (sub-2 µm in UHPLC) provides high resolution and rapid separation. shimadzu.com

Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative separation mode that is well-suited for polar peptides. researchgate.net For complex mixtures, two-dimensional liquid chromatography (2D-LC) can be employed to achieve enhanced separation power. Furthermore, Capillary Electrophoresis (CE), particularly when coupled with mass spectrometry (CE-MS), offers very high separation efficiency for charged molecules like peptides, based on their charge-to-size ratio. sciex.com

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Mixture Analysis

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the foremost analytical method for determining the purity of synthetic peptides. altabioscience.com The process of solid-phase peptide synthesis (SPPS) can generate a variety of impurities, including truncated or deletion sequences, or peptides with remaining protecting groups. altabioscience.comlcms.cz HPLC excels at separating the target peptide from these closely related byproducts. lcms.cz

The purity of synthetic peptides is typically evaluated using RP-HPLC with ultraviolet (UV) detection at a wavelength between 210 and 230 nm, which is optimal for detecting the peptide bond. altabioscience.comalmacgroup.com For the analysis of this compound, a C18 column is a standard choice, providing excellent resolution based on the hydrophobicity of the peptide. altabioscience.com A common mobile phase system consists of a gradient of water and acetonitrile, with trifluoroacetic acid (TFA) added as an ion-pairing agent. lcms.cz TFA protonates carboxyl groups and residual silanols on the column, minimizing unwanted secondary interactions and resulting in sharper, more symmetrical peaks. lcms.cz

A typical analytical run begins with a scouting gradient, for instance, from 5% to 95% acetonitrile, to understand the elution profile of the crude product. lcms.cz Based on these initial results, a more focused gradient is developed to optimize the resolution between the main peptide peak and any impurities, ensuring accurate quantification. lcms.cz The determination of chiral purity is also a critical quality evaluation for synthetic peptides, as D-isomers can be introduced during synthesis. nih.govresearchgate.net Specialized chiral HPLC methods coupled with mass spectrometry (HPLC-ESI-MS/MS) can be employed to separate and quantify these enantiomeric impurities after acid hydrolysis of the peptide. nih.gov

Table 1: Illustrative RP-HPLC Method Parameters for Purity Analysis of this compound

Parameter Condition Purpose
Column C18, 4.6 x 150 mm, 3.5 µm Standard reversed-phase column for peptide separation.
Mobile Phase A 0.1% TFA in Water Aqueous component of the mobile phase.
Mobile Phase B 0.1% TFA in Acetonitrile Organic modifier for elution.
Gradient 10-50% B over 20 minutes Focused gradient to resolve the target peptide from impurities.
Flow Rate 1.0 mL/min Standard analytical flow rate.
Detection UV at 215 nm Optimal wavelength for detecting peptide bonds. altabioscience.com
Injection Volume 10 µL Standard volume for analysis.

| Sample Conc. | 0.5 mg/mL | Typical concentration for achieving a good detector response. |

Table 2: Representative Purity Analysis Data for a Synthesized Batch of this compound

Peak No. Retention Time (min) Area (%) Identification
1 4.2 1.8 Synthesis Precursor/Truncated Sequence
2 9.8 1.1 Deletion Sequence (e.g., H-Cdp-Gly-Phe-Leu-Thr-OH)
3 12.5 96.5 This compound (Target Peptide)

Capillary Electrophoresis (CE) and Coupled Techniques (e.g., CE-TOF-MS) for Targeted Metabolic Profiling

Capillary electrophoresis coupled to mass spectrometry (CE-MS) has emerged as a powerful platform for the selective profiling of polar and charged metabolites, making it highly suitable for studying the metabolic fate of peptides like this compound. rsc.org In CE, compounds are separated based on their charge-to-size ratio, offering a separation mechanism that is fundamentally different from and complementary to HPLC. rsc.org When coupled with a high-resolution mass analyzer like a time-of-flight (TOF) detector, CE-TOF-MS provides confident identification and quantification of metabolites. nih.govacs.org

For targeted metabolic profiling, the analysis would focus on identifying the parent peptide and its potential breakdown products (e.g., smaller peptide fragments resulting from enzymatic cleavage). The development of a CE-MS method involves optimizing the background electrolyte (BGE). For instance, an acidic BGE, such as 1 M formic acid, is often used for the analysis of cationic species like peptides, ensuring they are positively charged and migrate toward the cathode. rsc.org To prevent the adsorption of peptides to the inner wall of the fused-silica capillary, conditioning steps or the use of coated capillaries are often necessary. nih.gov

The TOF-MS detector allows for the accurate mass measurement of the separated components, enabling their identification. acs.org This is particularly useful for distinguishing between isomers that may be resolved by CE before they enter the mass spectrometer. acs.org The high-throughput capability of modern CE-MS systems allows for the rapid analysis of numerous samples, which is essential in metabolomics studies. nih.gov

Table 3: Typical CE-TOF-MS Parameters for Targeted Profiling of this compound and its Metabolites

Parameter Condition Purpose
Capillary Fused-silica, 50 µm i.d., 80 cm length Standard capillary for CE separations.
Background Electrolyte (BGE) 1 M Formic Acid (pH 1.8) Low pH buffer to ensure peptides are cationic for separation. rsc.org
Separation Voltage +25 kV Driving force for electrophoretic separation.
Injection Hydrodynamic (50 mbar for 5 s) Method for introducing the sample into the capillary.
MS Interface Sheath-Liquid ESI Common interface for coupling CE to MS.
Sheath Liquid Methanol/Water (50:50) with 0.1% Formic Acid Stabilizes the electrospray and aids ionization.
MS Analyzer Time-of-Flight (TOF) Provides high mass accuracy for metabolite identification. nih.gov

| Mass Range | 100-1500 m/z | Range covering the peptide and its potential fragments. |

Spectroscopic Methods for Secondary Structure and Conformational Insights (e.g., Circular Dichroism (CD) Spectroscopy, Vibrational Spectra Analysis)

Understanding the three-dimensional structure of this compound is crucial, as a peptide's conformation is intrinsically linked to its biological activity. Spectroscopic techniques such as Circular Dichroism (CD) and Vibrational Spectroscopy (Infrared and Raman) are invaluable, non-destructive tools for this purpose. americanpeptidesociety.orgscispace.com

Circular Dichroism (CD) Spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. nih.gov In the far-UV region (typically 185-240 nm), the CD spectrum is dominated by the peptide backbone's amide bonds, making it highly sensitive to the peptide's secondary structure. creative-proteomics.comcreative-proteomics.com Distinct spectral signatures correspond to common structural motifs:

α-Helices typically show strong negative bands around 222 nm and 208 nm, and a strong positive band around 192 nm. americanpeptidesociety.org

β-Sheets are characterized by a negative band near 217 nm and a positive band around 195 nm. americanpeptidesociety.org

Random coils or unordered structures lack strong features and display a negative band near 200 nm. americanpeptidesociety.org

By analyzing the CD spectrum of this compound in solution, researchers can estimate the relative proportions of these structural elements and study how conformation changes in response to environmental factors like pH, temperature, or the presence of binding partners. americanpeptidesociety.org

Vibrational Spectroscopy , including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides detailed information about a peptide's conformation by probing the vibrational modes of its chemical bonds. umich.edunih.gov The analysis of the amide regions of the spectrum is particularly informative. scispace.com The Amide I band (primarily C=O stretching, ~1600-1700 cm⁻¹) is exceptionally sensitive to secondary structure. The frequency of this band shifts depending on the hydrogen-bonding environment of the carbonyl groups within α-helices, β-sheets, or turns. mdpi.comresearchgate.net Through normal mode analysis and comparison with reference structures, vibrational spectra can provide a detailed picture of the peptide's conformational state. umich.edu

Table 4: Correlation of Far-UV CD Spectral Features with Peptide Secondary Structure

Secondary Structure Wavelength of Maxima/Minima (nm) Molar Ellipticity [θ] (deg·cm²·dmol⁻¹)
α-Helix ~192 (Positive), ~208 (Negative), ~222 (Negative) High magnitude
β-Sheet ~195 (Positive), ~217 (Negative) Moderate magnitude
Random Coil ~215 (Positive, weak), ~198 (Negative) Low magnitude
β-Turn Variable, often weak bands near 205 and 225 nm Low to moderate magnitude

Source: Based on data from Greenfield, 2006. americanpeptidesociety.org

Table 5: General Vibrational Band Assignments (Amide I) for Peptide Secondary Structures

Secondary Structure Typical Amide I Frequency Range (cm⁻¹)
α-Helix 1650 - 1658
β-Sheet (Antiparallel) 1610 - 1640 (strong) and 1680 - 1700 (weak)
β-Turn 1660 - 1685
Random Coil 1640 - 1650

Source: Based on data from Krimm & Bandekar, 1986. scispace.comnih.gov

Table of Mentioned Compounds

Compound Name Abbreviation/Formula
This compound N/A
Acetonitrile N/A
Trifluoroacetic Acid TFA
Serine Ser
Glycine (B1666218) Gly
Phenylalanine Phe
Leucine Leu
Threonine Thr
Formic Acid N/A

Rational Design and Development of H Cdp Ser Gly Phe Leu Thr Oh Based Peptidomimetics and Analogues

Comprehensive Structure-Activity Relationship (SAR) Studies of H-Cdp-ser-Gly-Phe-Leu-Thr-OH

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule, such as this compound, relates to its biological activity. These studies involve systematically modifying different parts of the molecule and assessing the impact of these changes on its function. For this peptide, SAR exploration would focus on the individual contributions of the amino acid residues in the linear sequence and the nature of the N-terminal Cdp cap.

Glycine (B1666218) (Gly): As the simplest amino acid with only a hydrogen atom for a side chain, glycine provides a high degree of conformational flexibility to the peptide backbone. This flexibility can be critical for allowing the peptide to adopt the optimal conformation required for binding to its target.

Phenylalanine (Phe): The bulky, aromatic side chain of phenylalanine is highly hydrophobic and capable of engaging in van der Waals, hydrophobic, and π-π stacking interactions with aromatic residues within a receptor's binding pocket. nih.gov These interactions are often key drivers of binding affinity.

An alanine (B10760859) scan, where each residue is systematically replaced by alanine, is a common experimental approach to probe the importance of each side chain. The results of such a scan would reveal which residues are essential "hot spots" for activity.

Table 1: Postulated Roles of Amino Acid Residues in this compound
ResidueSide Chain PropertyPotential Role in Biological ActivityPossible Interaction Types
Serine (Ser)Polar, HydroxylHydrogen bonding, receptor interaction, solubility, modification site. mdpi.comHydrogen Bonds
Glycine (Gly)Apolar, MinimalProvides conformational flexibility to the peptide backbone.-
Phenylalanine (Phe)Aromatic, HydrophobicKey binding interactions, structural core. nih.govHydrophobic, π-π Stacking
Leucine (Leu)Aliphatic, HydrophobicHydrophobic interactions, structural stability.Hydrophobic, van der Waals
Threonine (Thr)Polar, HydroxylHydrogen bonding, receptor interaction, solubility, modification site. mdpi.comHydrogen Bonds

The N-terminal Cdp (cyclodipeptide) moiety is a critical component influencing the peptide's properties. CDPs are known for their high stability against enzymatic degradation, which can protect the rest of the peptide from exopeptidases. nih.govitjfs.com The specific amino acids making up the Cdp ring (e.g., cyclo(Pro-Gly), cyclo(Phe-Pro)) define its shape, rigidity, and the orientation in which the linear peptide portion is presented. itjfs.comitjfs.com

Modifications to the Cdp moiety could involve:

Altering the constituent amino acids: Changing the amino acids within the Cdp ring would alter its steric and electronic properties, potentially improving target affinity and selectivity. For example, using different combinations like cyclo(Leu-Pro) or cyclo(Phe-Val) can change how the entire molecule fits into a receptor. itjfs.comitjfs.com

Introducing functional groups: The Cdp ring itself can be modified by tailoring enzymes or chemical synthesis to include additional functional groups, such as hydroxylations or methylations, creating new interaction points. nih.gov

Stereochemical changes: The stereochemistry of the amino acids within the Cdp can be altered (e.g., using a D-amino acid) to further refine its conformation and stability.

These modifications can fine-tune the pharmacological profile of the parent peptide, potentially converting an agonist into an antagonist or enhancing its selectivity for a specific receptor subtype.

Design and Synthesis of Truncated and Extended Analogues to Probe Minimal Requirements

To identify the shortest possible sequence that retains biological activity, truncated analogues of the peptide are designed and synthesized. This process helps to eliminate non-essential residues, which can improve ligand efficiency, reduce synthetic cost, and simplify the molecule for further optimization. rsc.org

Systematic truncation would involve synthesizing a series of peptides with residues removed from either the C-terminus or the N-terminus (of the linear portion). For example, analogues like H-Cdp-Ser-Gly-Phe-Leu-OH or H-Cdp-Ser-Gly-Phe-OH would be synthesized and tested. Conversely, extended analogues, where additional amino acids are added to either end, can probe for potential additional binding interactions that might enhance activity. Studies have shown that while truncation can sometimes lead to a loss of binding enthalpy, this can be compensated by an increase in conformational entropy, resulting in retained affinity. plos.org

Table 2: Hypothetical Truncation and Extension Strategy
AnalogueModification TypeRationale
H-Cdp-Ser-Gly-Phe-Leu-OHC-terminal TruncationDetermine the importance of the C-terminal Threonine.
H-Cdp-Ser-Gly-Phe-OHC-terminal TruncationAssess the role of the Phe-Leu dipeptide segment.
H-Cdp-Ser-Gly-OHC-terminal TruncationProbe the minimal requirement of the hydrophobic core.
H-Gly-Phe-Leu-Thr-OHN-terminal Truncation (Linear part)Investigate the role of the Ser residue adjacent to the Cdp cap.
H-Cdp-Ser-Gly-Phe-Leu-Thr-Ala-OHC-terminal ExtensionExplore for additional C-terminal binding pockets.

Investigation of Stereochemical Modifications and their Conformational and Activity Implications

The stereochemistry of amino acids is a powerful tool for peptide modification. Naturally occurring peptides consist of L-amino acids, which makes them susceptible to degradation by proteases. nih.gov Replacing one or more L-amino acids with their D-isomers can significantly increase proteolytic stability. nih.govnih.gov

Such modifications, however, do more than just enhance stability. The introduction of a D-amino acid can induce a local change in the peptide's backbone conformation, such as promoting a specific type of turn structure. altabioscience.comacs.org This conformational change can have profound effects on biological activity, sometimes leading to increased potency or a switch in function (e.g., from agonist to antagonist). acs.org A more drastic approach is the synthesis of a retro-inverso isomer, where the sequence direction is reversed and the chirality of all amino acids is inverted (L to D). nih.govchemrxiv.org This can result in a molecule with similar side-chain topology to the parent peptide but with a dramatically different backbone that is highly resistant to proteolysis. nih.gov

Table 3: Impact of Stereochemical Modifications
ModificationExample AnaloguePrimary GoalPotential Conformational/Activity Impact
Single D-amino acid substitutionH-Cdp-Ser-Gly-d Phe-Leu-Thr-OHIncrease proteolytic stability at a specific bond.Local conformational change; may alter receptor binding and activity. acs.org
Multiple D-amino acid substitutionsH-Cdp-d Ser-Gly-d Phe-Leu-d Thr-OHGreatly enhance overall stability.Significant changes in global conformation; unpredictable effect on activity.
Retro-Inverso IsomerHO-Thr(d)-Leu(d)-Phe(d)-Gly-Ser(d)-Cdp-HMaximize proteolytic stability while mimicking side-chain topology. nih.govAltered backbone hydrogen bonding; may or may not retain activity. nih.govchemrxiv.org

Strategic Incorporation of Non-Canonical Amino Acids and Chemical Probes for Enhanced Properties

Moving beyond the 20 proteinogenic amino acids, the incorporation of non-canonical amino acids (ncAAs) offers vast possibilities for optimizing peptide therapeutics. nih.govnih.gov These synthetic building blocks can be used to introduce novel side chains or backbone modifications, leading to enhanced properties. frontiersin.orgmdpi.comasm.org

Strategies include:

Backbone N-methylation: Replacing the N-H of a peptide bond with N-CH₃ removes a hydrogen bond donor and can restrict bond rotation, thus rigidifying the backbone and often improving cell permeability. chemrxiv.org

Side Chain Modification: Replacing an amino acid with an unnatural analogue, such as substituting Phe with 2',6'-dimethylphenylalanine (Dbcp) or other modified versions, can introduce new interactions and fine-tune receptor affinity and selectivity. nih.gov

Incorporation of Chemical Probes: Introducing functionalities like fluorescent labels (e.g., Dansyl), biotin, or photo-activatable cross-linkers allows the peptide to be used as a tool to study its biological target, visualize its location in cells, or identify its binding partners.

The use of ncAAs is a key strategy for transforming a lead peptide into a drug-like molecule with improved stability, potency, and pharmacokinetic properties. mdpi.com

Table 4: Examples of Non-Canonical Amino Acid Incorporation
Modification TypeExample ncAAPosition of IncorporationDesired Outcome
Backbone constraintN-methyl-PhenylalaninePheIncrease proteolytic stability and cell penetration. chemrxiv.org
Altered aromaticityNaphthylalanine (Nal)PheEnhance hydrophobic/aromatic interactions.
Bio-isosteric replacementCyclohexylalanine (Cha)Phe or LeuModify hydrophobicity and steric bulk.
Introduction of a chemical probep-Azido-Phenylalanine (AzF)PheEnable photo-crosslinking studies via "click" chemistry. rsc.org

Exploration of Cyclization Strategies and their Influence on Conformation, Stability, and Activity

Linear peptides are often highly flexible and prone to degradation. rsc.org Cyclization is a widely used strategy to overcome these limitations by constraining the peptide into a more defined and stable conformation. rsc.orgnih.gov A rigid, cyclic structure can lead to higher binding affinity (due to a lower entropic penalty upon binding), increased receptor selectivity, and enhanced stability against proteases. nih.gov

Various cyclization strategies can be applied to the linear portion of this compound:

Head-to-tail Cyclization: Forming an amide bond between the N-terminal Ser (after removal of the Cdp cap) and the C-terminal Thr. This eliminates the free termini, making the peptide resistant to exopeptidases. altabioscience.com

Side-chain to Side-chain Cyclization: This involves introducing two reactive amino acids (e.g., Cysteine, Aspartic acid, Lysine) into the sequence and linking their side chains. This is often referred to as "peptide stapling" and is used to stabilize secondary structures like α-helices. rsc.orgsb-peptide.com

Terminus-to-Side-chain Cyclization: An amide bond can be formed between the C-terminus and the side chain of a residue like Lysine, or between the N-terminus and the side chain of Aspartic acid. sb-peptide.com

The choice of cyclization strategy depends on the desired final conformation and the location of the key residues required for activity.

Table 5: Comparison of Cyclization Strategies for the Ser-Gly-Phe-Leu-Thr Scaffold
Cyclization StrategyDescriptionAdvantagesConsiderations
Head-to-TailAmide bond between N-terminal Ser and C-terminal Thr. altabioscience.comHigh stability against exopeptidases. nih.govRequires removal of Cdp cap; can be difficult for short sequences. nih.gov
Side-chain Lactam BridgeIntroduce Asp/Glu and Lys/Orn; form amide bond between side chains. sb-peptide.comInduces specific turn structures; stable bond.Requires replacement of original residues, which may affect activity.
Side-chain Disulfide BridgeIntroduce two Cys residues; oxidize to form S-S bond. sb-peptide.comRelatively easy to form; reversible.Susceptible to reducing environments in vivo.
Hydrocarbon StaplingIntroduce two α-methyl, α-alkenyl amino acids; link via ring-closing metathesis. rsc.orgStabilizes α-helical conformation; enhances stability and cell uptake.Requires specialized non-canonical amino acids.

Interdisciplinary Research Avenues and Future Trajectories for H Cdp Ser Gly Phe Leu Thr Oh Studies

Exploration of H-Cdp-ser-Gly-Phe-Leu-Thr-OH in Chemical Catalysis

The field of asymmetric organocatalysis has seen a rise in the use of peptides to create highly specific and efficient catalysts. rsc.org Inspired by enzymatic processes, short peptide-based catalysts are sought after for their modularity and ability to form defined chiral environments. rsc.orgacs.org The rigid 2,5-diketopiperazine ring of the cyclodipeptide moiety in this compound could serve as a robust scaffold for orienting catalytic residues, potentially mimicking the active sites of enzymes. rsc.org

The development of peptide catalysts has historically moved from rigid cyclic dipeptides to more flexible linear peptides, with both motifs showing promise. rsc.org The structure of this compound offers a compelling combination of both. The Cdp core could provide structural rigidity, while the pendant Ser-Gly-Phe-Leu-Thr-OH chain, with its various functional groups (hydroxyl from Ser and Thr, phenyl from Phe), could participate directly in catalytic turnovers or in substrate binding and orientation.

Potential catalytic applications for a molecule with this structure could include:

Asymmetric Aldol (B89426) Reactions: Histidine-containing peptides have shown success in catalyzing aldol reactions. While the specified sequence lacks histidine, the principle of using peptide side chains to facilitate bond formation is well-established. rsc.org

Michael Additions: Peptides have been successfully employed as catalysts in conjugate addition reactions. acs.org

Acylation and Phosphorylation: The discovery of peptide catalysts for enantioselective acylation and phosphorylation highlights the potential for creating specialized catalysts from simple peptide sequences. acs.org

The key to unlocking this potential lies in the three-dimensional structure adopted by the molecule, where the interplay between the cyclic scaffold and the linear chain creates a unique chemical environment. nih.gov

Catalytic Reaction TypePotential Role of this compound StructureRelevant Research Findings
Asymmetric Aldol Reaction The peptide backbone and side chains could create a chiral pocket, stabilizing the transition state.Histidine-containing tripeptides have been shown to be effective catalysts in aqueous media. rsc.org
Asymmetric Michael Addition The rigid Cdp scaffold could orient the linear peptide to selectively bind one face of a prochiral substrate.Short peptide sequences have been identified through combinatorial screening to catalyze conjugate additions with high enantioselectivity. acs.org
Enantioselective Acylation The hydroxyl groups of Serine and Threonine could act as nucleophilic catalysts or hydrogen bond donors to activate substrates.Tetrapeptides have been shown to possess kinetically significant amide groups that contribute to catalytic efficiency in acylation. rsc.org

Potential Applications in Material Sciences and Nanotechnology

Cyclodipeptides are well-regarded as building blocks for self-assembling materials due to their structural rigidity and the hydrogen-bonding capabilities of the diketopiperazine ring. researchgate.netnih.gov They can spontaneously form a variety of ordered nanostructures, including nanotubes, nanofibers, and hydrogels. researchgate.netccspublishing.org.cn The this compound molecule could be viewed as a functionalized cyclodipeptide, where the linear peptide tail acts as a functional group that modulates the self-assembly process and imparts novel properties to the resulting material.

The self-assembly would likely be driven by the inherent tendency of the Cdp cores to stack via hydrogen bonding, forming supramolecular polymers. nih.gov The peptide tails (Ser-Gly-Phe-Leu-Thr-OH) would decorate the surface of these nanostructures, influencing their properties:

Solubility and Gelation: The hydrophilicity of the Serine and Threonine residues could influence the interaction of the self-assembled structures with aqueous environments, potentially leading to the formation of hydrogels. nih.gov

Functionalization: The peptide sequence provides specific functional groups that can be used for further modification or to interact with biological systems. For instance, the peptide tail could be engineered to bind specific proteins or cells.

Hierarchical Structures: The interactions between the peptide tails of adjacent nanostructures could lead to the formation of more complex, hierarchical materials, such as 3D networks of nanofibers. ccspublishing.org.cn

Such peptide-functionalized nanomaterials could find applications in tissue engineering, as carriers for drug delivery, or as functional coatings. oup.comnih.govdovepress.commdpi.com For example, multi-walled carbon nanotubes have been functionalized with cyclodipeptides to improve the early development of plants. oup.com Similarly, nanoparticles functionalized with cyclic peptides are being explored for enhanced drug delivery to tumors. nih.govdovepress.com

Optimization of Bioprocesses for Scalable Production and Downstream Purification

The production of a hybrid molecule like this compound presents a unique synthetic challenge, requiring a strategy that can efficiently create both the cyclic and linear components. Two main routes are plausible: chemical synthesis and enzymatic/biosynthetic pathways.

Chemical Synthesis: Solid-Phase Peptide Synthesis (SPPS) is the standard method for producing linear peptides and can be adapted for more complex structures. wikipedia.orgnih.gov A potential strategy for this compound would be a hybrid approach:

Synthesize the linear Ser-Gly-Phe-Leu-Thr sequence on a solid-phase resin. researchgate.net

Synthesize the cyclodipeptide separately.

Couple the pre-formed cyclodipeptide to the N-terminus of the resin-bound linear peptide.

Cleave the final product from the resin and purify it, typically using High-Performance Liquid Chromatography (HPLC).

This approach, while controllable, can be resource-intensive. nih.govambiopharm.com Optimization would focus on improving coupling efficiencies, minimizing side reactions, and developing scalable purification protocols.

Enzymatic and Biosynthetic Production: Nature produces cyclodipeptides using two main enzyme families: Non-Ribosomal Peptide Synthetases (NRPS) and Cyclodipeptide Synthases (CDPSs). nih.govnih.govwikipedia.org CDPSs, in particular, use aminoacyl-tRNAs as substrates to form the cyclodipeptide core. wikipedia.orgpnas.orgfrontiersin.org

A biosynthetic route for this compound could involve metabolic engineering of a microbial host (like E. coli or yeast). This would require:

Engineering an enzyme (potentially a modified CDPS or a ligase) that can attach the linear peptide sequence to a pre-formed cyclodipeptide.

Alternatively, designing a novel NRPS-like assembly line that incorporates the two amino acids for the cyclodipeptide and then continues elongation with the five amino acids of the linear chain before a final cyclization and release step.

The primary challenges in bioprocess optimization would be achieving high yields of the desired compound and developing efficient downstream purification methods to separate the target molecule from cellular proteins and other metabolites. nih.govnih.gov

Development of Novel Research Tools and Biosensors Based on this compound Structure

Peptide-based biosensors are gaining significant attention as they offer high specificity and sensitivity for detecting a wide range of analytes. The structure of this compound is well-suited for biosensor applications, where its two distinct domains could play separate, crucial roles.

Biorecognition Element: The linear peptide sequence, Ser-Gly-Phe-Leu-Thr, could be designed to act as a highly specific recognition element that binds to a target analyte (e.g., a protein biomarker, a small molecule, or a metal ion). The sequence can be rationally designed or selected from combinatorial libraries to achieve high affinity and selectivity for the target.

Stable Scaffold and Linker: The cyclodipeptide component provides a stable, rigid scaffold. nih.govmdpi.com This rigidity is advantageous for immobilizing the molecule onto a sensor surface (such as a gold electrode or graphene sheet) in a controlled orientation, ensuring that the recognition element is properly displayed for target binding. The Cdp core acts as a robust anchor, enhancing the sensor's stability and reusability.

The combination of a flexible, specific binding sequence with a rigid anchoring scaffold could lead to the development of highly sensitive and robust biosensors. The signaling mechanism could be electrochemical, optical, or mass-based, depending on the sensor platform.

Biosensor ComponentRole of this compoundPotential Advantages
Recognition Layer The linear peptide (Ser-Gly-Phe-Leu-Thr) acts as the specific binding site for the target analyte.Sequence can be tailored for high specificity and affinity; peptides are generally biocompatible.
Immobilization Scaffold The rigid cyclodipeptide (Cdp) serves as a stable anchor to attach the peptide to the sensor surface.Provides conformational stability; ensures consistent orientation of the recognition element; enhances sensor robustness and shelf-life. researchgate.net
Transducer Interface The entire molecule can be functionalized to interface with electrochemical or optical transducers.Allows for direct conversion of the binding event into a measurable signal.

Comparative Analysis with Other Known Bioactive Peptides, Cyclodipeptides, and Peptide Mimetics

To understand the potential bioactivity of this compound, it is useful to compare its structure to other known bioactive molecules.

Comparison with Linear and Cyclic Peptides: The molecule is a hybrid, possessing features of both linear and cyclic peptides.

Stability: Cyclic peptides generally exhibit greater stability against enzymatic degradation compared to their linear counterparts. researchgate.netnih.gov The Cdp core of this compound would likely confer enhanced resistance to proteolysis, potentially giving it a longer biological half-life than the linear Ser-Gly-Phe-Leu-Thr peptide alone. nih.gov

Conformational Rigidity: Cyclization reduces the conformational flexibility of a peptide. researchgate.netmdpi.com This pre-organization can lead to higher binding affinity and specificity for a target receptor, as less of an entropic penalty is paid upon binding. researchgate.net The Cdp scaffold introduces this rigidity, while the linear tail retains flexibility, which may be necessary for it to adapt to a binding pocket.

Bioactivity: The biological activity of the linear sequence Ser-Gly-Phe-Leu-Thr is not extensively documented as a standalone peptide. However, peptides containing hydrophobic residues like Phenylalanine and Leucine are known to have a range of activities, including antimicrobial and antihypertensive properties. google.commdpi.com The cyclodipeptide scaffold itself can also possess intrinsic bioactivity, including antitumor and antimicrobial effects. nih.govmdpi.com The combination in a single molecule could lead to synergistic or entirely new biological functions.

Comparison with Cyclodipeptides and Peptide Mimetics:

Cyclodipeptides (CDPs): Simple CDPs are rigid, compact structures. mdpi.com this compound is significantly larger and more complex, with the linear chain providing an extended interaction surface that a simple CDP lacks. This allows it to potentially interact with larger protein surfaces.

Peptide Mimetics: Peptide mimetics are molecules designed to mimic the structure and function of a natural peptide but with improved properties, such as stability or oral bioavailability. The Cdp portion of the molecule can be considered a "privileged scaffold" in drug design, a concept related to peptidomimetics where a core structure is used as a basis for building a library of compounds. mdpi.comnih.govmdpi.comnih.gov The hybrid nature of this compound places it in an interesting category between a true peptide and a peptide mimetic, leveraging the structural benefits of a non-standard scaffold with a natural peptide sequence.

Q & A

Q. How to design a meta-analysis of conflicting studies on the peptide’s mechanism of action?

  • Methodological Answer : Follow PRISMA guidelines for systematic review. Apply random-effects models to aggregate data, assess heterogeneity via I² statistics, and perform sensitivity analyses to identify bias sources (e.g., publication bias via funnel plots) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.